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  • Product: (1-Propyl-piperidin-4-yl)-acetic acid
  • CAS: 915921-94-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1-Propyl-piperidin-4-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine derivative of interest in medicinal chemistry and drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Compound Profile and Significance

(1-Propyl-piperidin-4-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 915921-94-7 , belongs to the broad class of piperidine derivatives.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active alkaloids, making its derivatives a focal point of significant research interest.[2] The presence of both a tertiary amine within the piperidine ring and a carboxylic acid functional group gives this molecule a bifunctional nature, opening avenues for diverse chemical modifications and potential biological interactions.

While specific research applications for (1-Propyl-piperidin-4-yl)-acetic acid are not extensively documented in publicly available literature, its structural components suggest potential as a building block in the synthesis of more complex molecules with desired pharmacological properties.[3] A hydrated form of this compound is also noted, with CAS number 1269054-30-9.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (1-Propyl-piperidin-4-yl)-acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 915921-94-7[1]
Molecular Formula C₁₀H₁₉NO₂[1][3]
Molecular Weight 185.26 g/mol [1][3]
Appearance Solid (predicted)General knowledge
pKa (Carboxylic Acid) ~4.0 ± 0.5 (estimated)[3]
pKa (Piperidine Nitrogen) ~10.0 ± 0.5 (estimated)General knowledge

The acid-base characteristics of this molecule are dictated by the carboxylic acid and the piperidine nitrogen. The carboxylic acid group is expected to have a pKa value typical for aliphatic carboxylic acids, while the tertiary amine in the piperidine ring will have a pKa characteristic of similar cyclic amines.[3] This dual ionic nature influences its solubility and potential for salt formation, which are critical considerations in drug formulation.

Synthesis Methodology: A Plausible and Detailed Approach

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 4-piperidineacetic acid. The first step is the protection of the carboxylic acid group, followed by the N-alkylation of the piperidine nitrogen, and concluding with the deprotection of the carboxylic acid.

G cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis (Deprotection) A Piperidine-4-acetic acid B Piperidine-4-acetic acid ethyl ester A->B Ethanol, H₂SO₄ (cat.), Reflux C Piperidine-4-acetic acid ethyl ester D (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester C->D 1-Bromopropane, K₂CO₃, Acetonitrile, Reflux E (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester F (1-Propyl-piperidin-4-yl)-acetic acid E->F 1. NaOH (aq), Ethanol, RT 2. HCl (aq) to pH ~6

Caption: Proposed synthetic workflow for (1-Propyl-piperidin-4-yl)-acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-4-acetic acid ethyl ester (Esterification)

  • To a solution of piperidine-4-acetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester (N-Alkylation)

  • Dissolve the piperidine-4-acetic acid ethyl ester (1 equivalent) in acetonitrile (10 volumes).

  • Add potassium carbonate (2 equivalents) and 1-bromopropane (1.2 equivalents).

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-propylated ester. This product can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid (Hydrolysis)

  • Dissolve the (1-Propyl-piperidin-4-yl)-acetic acid ethyl ester (1 equivalent) in a mixture of ethanol and water (1:1, 10 volumes).

  • Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 3-5 hours.[4]

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, dilute the mixture with water and acidify to a pH of approximately 6 with dilute hydrochloric acid.[4]

  • Extract the product with a suitable organic solvent such as ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Propyl-piperidin-4-yl)-acetic acid.

Potential Pharmacological Applications and Biological Context

The piperidine scaffold is a cornerstone in the development of various therapeutic agents.[2] While direct pharmacological data for (1-Propyl-piperidin-4-yl)-acetic acid is scarce, the activities of structurally similar compounds provide valuable insights into its potential applications.

Analgesic Properties

A number of 4,4-disubstituted piperidines have been synthesized and demonstrated potent analgesic activity, with some showing potency comparable to morphine in preclinical models.[5] These compounds often exhibit high affinity for opioid receptors.[5] The structural features of (1-Propyl-piperidin-4-yl)-acetic acid make it a candidate for investigation in the development of novel analgesics.

G-Protein Coupled Receptor (GPCR) Modulation

Piperidine derivatives are well-known modulators of various GPCRs. The specific substitution pattern on the piperidine ring and the nature of the appended functional groups determine the receptor affinity and selectivity. Further research could explore the interaction of (1-Propyl-piperidin-4-yl)-acetic acid and its derivatives with a range of GPCRs implicated in neurological and metabolic disorders.

Building Block for Drug Discovery

The bifunctional nature of (1-Propyl-piperidin-4-yl)-acetic acid makes it a versatile building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.[3] The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the rapid generation of a diverse set of molecules for biological evaluation.

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are crucial for confirming the identity, purity, and quantity of a synthesized compound. The following techniques are standard for the characterization of piperidine carboxylic acid derivatives.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons (complex multiplets), and the methylene protons adjacent to the carboxyl group (doublet).
¹³C NMR Resonances for the carbon atoms of the propyl group, the piperidine ring, the methylene group, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ at m/z 186.14.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, and a strong C=O stretch from the carbonyl group.
Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for assessing the purity of the compound. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for GC-MS analysis. This technique can provide both retention time data for purity assessment and mass spectral data for identity confirmation.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for (1-Propyl-piperidin-4-yl)-acetic acid is not widely available, the safety precautions can be inferred from structurally related compounds, such as piperidine and its derivatives.

GHS Hazard Classification (Inferred):

Based on the GHS classification for the closely related piperidin-1-yl-acetic acid, the following hazards may be anticipated:

  • Serious eye damage/eye irritation: May cause serious eye damage.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(1-Propyl-piperidin-4-yl)-acetic acid is a piperidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data is limited, its structural features and the known activities of related compounds suggest promising avenues for investigation, particularly in the development of novel analgesics and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to work with this compound and explore its full potential.

References

  • PubChem. Piperidin-1-yl-acetic acid. [Link]

  • Google Patents.
  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

Sources

Exploratory

(1-Propyl-piperidin-4-yl)-acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction (1-Propyl-piperidin-4-yl)-acetic acid is a heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-piperidin-4-yl)-acetic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its molecular architecture, featuring a piperidine ring N-substituted with a propyl group and a C-4 substituted acetic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents. The piperidine motif is a prevalent feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and bioavailability.[1][2] The acetic acid functional group provides a convenient attachment point for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening.[3] This guide offers a detailed exploration of the principal synthetic pathways to (1-Propyl-piperidin-4-yl)-acetic acid, focusing on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven protocols.

Retrosynthetic Analysis: Devising the Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary and highly convergent synthetic strategies. The most logical disconnection occurs at the C-N bond between the piperidine nitrogen and the propyl group, or conceptually, between the nitrogen and the acetic acid's alpha-carbon. This leads to two main synthetic approaches: N-alkylation of a piperidine-4-acetic acid precursor and reductive amination.

G cluster_0 Retrosynthetic Disconnections TM (1-Propyl-piperidin-4-yl)-acetic acid (Target Molecule) D1 C(propyl)-N Bond Cleavage (N-Alkylation / Reductive Amination) TM->D1 D2 C(acetyl)-N Bond Cleavage (Alternative Alkylation) TM->D2 SM1 4-Piperidineacetic Acid D1->SM1 SM2 Propylating Agent (e.g., Propionaldehyde or Propyl Halide) D1->SM2 SM3 1-Propylpiperidine D2->SM3 SM4 Two-Carbon Electrophile (e.g., Ethyl bromoacetate) D2->SM4

Caption: Retrosynthetic analysis of (1-Propyl-piperidin-4-yl)-acetic acid.

Core Synthetic Pathways

Two principal and robust synthetic routes are commonly employed for the synthesis of (1-Propyl-piperidin-4-yl)-acetic acid. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and desired purity profile.

Pathway A: Direct N-Alkylation of 4-Piperidineacetic Acid Derivatives

This pathway is a classic and straightforward approach based on the nucleophilic character of the secondary amine of the piperidine ring. The reaction proceeds via a direct SN2 displacement of a leaving group from a propyl electrophile.

Causality and Experimental Choices: The starting material can either be 4-piperidineacetic acid itself or its corresponding ester, typically the ethyl or methyl ester. Using the ester (e.g., ethyl 2-(piperidin-4-yl)acetate) is often preferred as it can prevent potential side reactions involving the carboxylic acid and may improve solubility in common organic solvents. However, this necessitates a final hydrolysis step to yield the target acid.

The selection of a base is critical to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the unreactive piperidinium salt.[4] Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective and easily removed, while organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) offer excellent solubility in aprotic solvents.[4]

Comparative Data: N-Alkylation Conditions

ParameterOption 1Option 2Option 3
Alkylating Agent 1-Bromopropane1-IodopropanePropyl tosylate
Base K₂CO₃Et₃N / DIPEANaH
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Typical Temp. Room Temp to 80 °CRoom Temp to 60 °C0 °C to Room Temp
Considerations Iodoalkanes are more reactive but also more expensive. NaH is a very strong, non-nucleophilic base suitable for less reactive systems but requires anhydrous conditions.[4]

Experimental Protocol: N-Alkylation and Saponification

Step 1: Synthesis of Ethyl (1-propyl-piperidin-4-yl)acetate

  • Reaction Setup: To a solution of ethyl 2-(piperidin-4-yl)acetate (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material), add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by flash column chromatography if necessary.

Step 2: Hydrolysis to (1-Propyl-piperidin-4-yl)-acetic acid

  • Reaction Setup: Dissolve the crude ethyl (1-propyl-piperidin-4-yl)acetate from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Saponification: Add sodium hydroxide (2.0-3.0 eq., as a 2M aqueous solution) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water.

  • Isolation: Carefully adjust the pH to ~6-7 with 1M HCl. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts and concentrate to yield the final product.

G start Ethyl 2-(piperidin-4-yl)acetate intermediate Ethyl (1-propyl-piperidin-4-yl)acetate start->intermediate N-Alkylation reagents1 1. 1-Bromopropane, K₂CO₃ 2. Solvent (ACN or DMF) reagents1->intermediate end (1-Propyl-piperidin-4-yl)-acetic acid intermediate->end Ester Hydrolysis reagents2 1. NaOH or LiOH 2. H₂O / EtOH reagents2->end G start 4-Piperidineacetic Acid intermediate [Iminium Ion Intermediate] start->intermediate Condensation reagents 1. Propionaldehyde 2. NaBH(OAc)₃ (STAB) 3. Solvent (DCM) reagents->intermediate end (1-Propyl-piperidin-4-yl)-acetic acid reagents->end intermediate->end In situ Reduction

Caption: Workflow for the Reductive Amination Pathway.

Conclusion

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid can be reliably achieved through several robust synthetic routes. The direct N-alkylation of a 4-piperidineacetic acid ester followed by hydrolysis is a classic and highly scalable method, offering clear, stepwise control over the transformation. For operational simplicity and efficiency, particularly on a lab scale, one-pot reductive amination using propionaldehyde and a mild reducing agent like sodium triacetoxyborohydride presents a compelling alternative. The selection of the optimal pathway will ultimately be guided by factors such as the cost and availability of starting materials, required scale, and the specific purification capabilities available to the research team. Both pathways provide a reliable foundation for the production of this valuable synthetic intermediate for drug discovery and development programs.

References

  • Smolecule. (n.d.). Buy (1-Propyl-piperidin-4-yl)-acetic acid | 915921-94-7.
  • Google Patents. (2004). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (2012). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • ResearchGate. (n.d.). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison of Plausible Synthesis Routes for (4-Methylpiperidin-1-yl)acetic Acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones.
  • Organic Chemistry Division. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
  • Reddit. (2023). Reductive amination NaB(AcO)3.
  • BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • BenchChem. (2025). Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

Sources

Foundational

(1-Propyl-piperidin-4-yl)-acetic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of (1-Propyl-piperidin-4-yl)-acetic acid Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs of (1-Propyl-piperidin-4-yl)-acetic acid

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a vast number of clinically approved drugs.[1][2] This six-membered nitrogenous heterocycle offers a versatile, three-dimensional framework that can be readily functionalized to modulate lipophilicity, basicity, and hydrogen bonding capacity, thereby enhancing pharmacokinetic profiles and target engagement.[2]

Within this broad class of compounds, (1-Propyl-piperidin-4-yl)-acetic acid serves as a foundational structure for exploring a rich chemical space with significant therapeutic potential. Its architecture—comprising a basic piperidine nitrogen, a flexible N-propyl substituent, and an acidic acetic acid moiety—provides an ideal template for designing ligands that can interact with a variety of biological targets, particularly those within the central nervous system (CNS).[1]

This guide provides a comprehensive exploration of the structural analogs of (1-Propyl-piperidin-4-yl)-acetic acid. Moving beyond a simple catalog of compounds, we will dissect the strategic rationale behind analog design, detail robust synthetic methodologies, and present validated protocols for biological evaluation. The primary focus will be on the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs as modulators of the γ-aminobutyric acid (GABA)ergic system, a key target for treating neurological and psychological disorders.[3][4]

The Core Scaffold: Physicochemical and Structural Rationale

The parent compound, (1-Propyl-piperidin-4-yl)-acetic acid, is defined by the following chemical properties:

PropertyValueReference
CAS Number 915921-94-7[5]
Molecular Formula C₁₀H₁₉NO₂[5]
Molecular Weight 185.26 g/mol [5]

The therapeutic potential of this scaffold is rooted in its distinct chemical features:

  • The Piperidine Nitrogen (pKa ≈ 10-11): This tertiary amine is typically protonated at physiological pH, allowing for a critical ionic interaction with negatively charged residues (e.g., aspartate, glutamate) in receptor binding pockets.

  • The N-Propyl Group: This lipophilic alkyl chain contributes to the overall van der Waals interactions within the binding site and can be systematically modified to probe the steric and hydrophobic limits of the pocket, directly influencing binding affinity and selectivity.

  • The Acetic Acid Moiety (pKa ≈ 4-5): The carboxylate group serves as a key hydrogen bond acceptor and can also form crucial ionic bonds, often mimicking the carboxylate of the endogenous neurotransmitter GABA.

These features make the scaffold a promising starting point for developing inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[6][7] By inhibiting these transporters, the concentration and duration of GABA in the synapse are increased, enhancing inhibitory neurotransmission.

cluster_0 Core Structure of (1-Propyl-piperidin-4-yl)-acetic acid cluster_features mol mol N Basic Nitrogen (Ionic Interactions) Propyl N-Propyl Group (Lipophilicity, Sterics) Acid Acetic Acid Moiety (H-Bonding, Ionic Interactions) SAR_Modifications cluster_N_Substituent A: N-Substituent Modification cluster_Ring_Sub B: Piperidine Ring Substitution cluster_Acid_Mod C: Acid Moiety Modification Core (1-Propyl-piperidin-4-yl) -acetic acid N_Alkyl Vary Alkyl Chain (C3 -> C4, C5...) Core->N_Alkyl Modulates Lipophilicity N_Aryl Add Diaryl Groups (e.g., Tiagabine-like) Core->N_Aryl Increases Potency Ring_OH Add Hydroxyl (OH) Core->Ring_OH Adds H-Bonding Acid_Ester Esterification (Prodrug) Core->Acid_Ester Improves BBB Penetration N_Alkyl->N_Aryl N_Polar Introduce Polar Groups Ring_NH2 Add Amino (NH2) Ring_OH->Ring_NH2 Ring_Spiro Spirocyclization Acid_Amide Amide Formation Acid_Ester->Acid_Amide Acid_Bioisostere Bioisosteres (e.g., Sulfonic Acid)

Caption: Key strategies for Structure-Activity Relationship (SAR) exploration.

SAR Summary Table
Modification TypeStructural Change ExampleTargetResultReference
N-Substituent Propyl → 4,4-Diaryl-3-butenylGABA TransporterSignificant increase in uptake inhibition potency[8]
Ring Substitution H → 4-Hydroxy (on piperidine-3-COOH)GABA Transporter/ReceptorActivity is highly dependent on stereochemistry[9]
Acid Moiety Carboxylic Acid → EsterGABA TransporterInactive prodrug with improved BBB penetration[10]
Acid Moiety Acetic Acid → Sulfonic AcidGABA ReceptorCreates potent GABA agonist activity[11]

Synthetic Pathways and Methodologies

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid analogs typically involves a multi-step sequence. A common and robust approach starts with a commercially available piperidine derivative, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate).

Synthesis_Workflow start Ethyl Piperidine-4-carboxylate step1 Step 1: N-Alkylation (e.g., Propyl Bromide, K2CO3) start->step1 product1 Ethyl 1-Propylpiperidine-4-carboxylate step1->product1 step2 Step 2: Ester Hydrolysis (e.g., LiOH, H2O/THF) product1->step2 product2 1-Propylpiperidine-4-carboxylic acid step2->product2 step3 Step 3: Arndt-Eistert Homologation (1. SOCl2; 2. CH2N2; 3. Ag2O, H2O) product2->step3 final_product (1-Propyl-piperidin-4-yl)-acetic acid step3->final_product

Caption: Generalized synthetic workflow for the target scaffold.

Detailed Protocol 1: Synthesis of Ethyl 1-Propylpiperidine-4-carboxylate

This protocol details the N-alkylation of a piperidine precursor, a foundational step for building the target scaffold.

Rationale: This reaction utilizes a standard SN2 mechanism. Ethyl isonipecotate is the starting material. Propyl bromide is the alkylating agent. A weak base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol).

  • Reagents: Add anhydrous potassium carbonate (17.6 g, 127.2 mmol) and acetonitrile (100 mL).

  • Addition: Add 1-bromopropane (8.7 g, 70.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and salts. Wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure product, ethyl 1-propylpiperidine-4-carboxylate.

  • Validation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Detailed Protocol 2: Analytical Characterization (Self-Validation)

¹H NMR (400 MHz, CDCl₃):

  • Expected Signals: Look for the characteristic triplet of the terminal methyl group of the propyl chain (~0.9 ppm), a sextet for the central CH₂ of the propyl chain (~1.5 ppm), and a triplet for the CH₂ attached to the nitrogen (~2.3 ppm). The ethyl ester will show a triplet (~1.2 ppm) and a quartet (~4.1 ppm). The piperidine ring protons will appear as complex multiplets between ~1.6 and 3.0 ppm.

  • Validation: Integration of the signals should correspond to the number of protons (e.g., 3H for methyls, 2H for methylenes).

Mass Spectrometry (ESI+):

  • Expected Signal: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the product (C₁₂H₂₃NO₂ = 213.32; [M+H]⁺ = 214.32).

  • Validation: The observed mass should be within ±5 ppm of the calculated mass for high-resolution mass spectrometry (HRMS).

Biological Evaluation: Protocols and Rationale

The primary hypothesis for this chemical class is the modulation of GABAergic neurotransmission via inhibition of GABA transporters (GATs). A robust in vitro assay is required to screen compounds for this activity.

Biological_Screening start Synthesized Analog Library primary_screen Primary Screen: [3H]-GABA Uptake Assay (Single High Concentration) start->primary_screen decision1 Activity > 50% Inhibition? primary_screen->decision1 dose_response Dose-Response Assay: Determine IC50 Value decision1->dose_response Yes inactive Inactive decision1->inactive No data_analysis SAR Analysis: Correlate Structure with Potency dose_response->data_analysis secondary_screen Secondary Screens: GAT Subtype Selectivity (GAT-1, GAT-2, GAT-3, BGT-1) data_analysis->secondary_screen lead_selection Lead Candidate Selection secondary_screen->lead_selection

Caption: A logical workflow for the biological evaluation of GABA uptake inhibitors.

Detailed Protocol 3: In Vitro [³H]-GABA Uptake Inhibition Assay

Rationale: This assay directly measures the function of GABA transporters. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are used as they contain a high concentration of GATs. [8]Radiolabeled [³H]-GABA is used as a tracer to quantify the amount of GABA transported into the synaptosomes. A reduction in the accumulated radioactivity in the presence of a test compound indicates inhibition of the transporter.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare crude synaptosomes from rat whole brain tissue using standard differential centrifugation protocols. Resuspend the final P2 pellet in a Krebs-HEPES buffer (pH 7.4).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations (typically from 1 nM to 100 µM), and a known GAT-1 inhibitor like Tiagabine as a positive control.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with the test compounds for 10 minutes at 37°C to allow for binding.

  • Initiation of Uptake: Initiate the uptake reaction by adding a solution of [³H]-GABA (final concentration ~10 nM) to each well.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial rate of transport.

  • Termination: Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing internalized [³H]-GABA) from the extracellular medium.

  • Washing: Immediately wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis (Self-Validation):

    • Total Uptake: Wells with synaptosomes + [³H]-GABA + vehicle.

    • Non-specific Uptake: Wells with synaptosomes + [³H]-GABA + a saturating concentration of a known inhibitor (e.g., 1 mM Nipecotic acid).

    • Specific Uptake: Calculated as (Total Uptake) - (Non-specific Uptake).

    • % Inhibition: Calculate for each test compound concentration relative to the specific uptake.

    • IC₅₀ Determination: Plot % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The (1-Propyl-piperidin-4-yl)-acetic acid scaffold represents a highly tractable starting point for the development of novel CNS-active agents. The structure-activity relationships discussed herein demonstrate that potent GABA uptake inhibitors can be rationally designed by strategically modifying the N-substituent with bulky, lipophilic groups. Furthermore, the core scaffold can be fine-tuned through ring substitutions and prodrug strategies to optimize both pharmacodynamic and pharmacokinetic properties.

The detailed synthetic and biological protocols provided in this guide offer a validated framework for researchers to synthesize, characterize, and evaluate novel analogs. Future work in this area should focus on:

  • GAT Subtype Selectivity: Developing analogs with high selectivity for GAT-2, GAT-3, or BGT-1, which remain less explored than GAT-1 and may offer different therapeutic benefits with fewer side effects.

  • In Vivo Efficacy: Advancing potent and selective inhibitors into animal models of epilepsy, neuropathic pain, and anxiety to validate the therapeutic hypothesis. [4]* PET Ligand Development: Radiolabeling potent analogs to create novel Positron Emission Tomography (PET) tracers for imaging GABA transporter density in the human brain, which could serve as valuable diagnostic tools.

By integrating rational design, robust chemical synthesis, and rigorous biological validation, the therapeutic potential of this versatile chemical class can be fully realized.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of (1-Propyl-piperidin-4-yl)-acetic acid

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro pharmacological characterization of (1-Propyl-piperidin-4-yl)-acetic acid. Given the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro pharmacological characterization of (1-Propyl-piperidin-4-yl)-acetic acid. Given the structural characteristics of this molecule, specifically the piperidine ring which is a common scaffold in neuroactive compounds, a primary hypothesis is its interaction with γ-aminobutyric acid (GABA) receptors.[1][2] GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for drugs treating anxiety, epilepsy, and other neurological disorders.[3][4]

This guide outlines a systematic approach to first determine the binding affinity of (1-Propyl-piperidin-4-yl)-acetic acid to GABA-A and GABA-B receptors, followed by functional assays to elucidate its modulatory effects.

Introduction to the Pharmacological Investigation

(1-Propyl-piperidin-4-yl)-acetic acid is a piperidine derivative with potential for development as a therapeutic agent for neurological conditions.[1] The initial step in characterizing a novel compound with a plausible neuroactive profile is to identify its molecular targets. Due to its structural resemblance to GABAergic compounds, this protocol focuses on assays to determine its activity at GABA-A and GABA-B receptors.

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻), while GABA-B receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, such as inhibiting adenylyl cyclase and regulating ion channels.[5][6] Understanding the interaction of (1-Propyl-piperidin-4-yl)-acetic acid with these receptors is fundamental to defining its mechanism of action.

Experimental Workflow for Characterization

A logical progression of experiments is crucial for a thorough characterization. The proposed workflow is designed to first establish binding and then to probe the functional consequences of that binding.

experimental_workflow A Compound Synthesis and QC ((1-Propyl-piperidin-4-yl)-acetic acid) B Radioligand Binding Assays A->B C GABA-A Receptor Binding ([3H]muscimol) B->C D GABA-B Receptor Binding ([3H]GABA or [3H]baclofen) B->D E Functional Assays C->E If binding is observed D->E If binding is observed F GABA-A Receptor Functional Assay (YFP-Halide Sensor) E->F G GABA-B Receptor Functional Assays E->G J Data Analysis and Interpretation F->J H cAMP Accumulation Assay G->H I Calcium Flux Assay G->I H->J I->J

Caption: Experimental workflow for the in vitro characterization of (1-Propyl-piperidin-4-yl)-acetic acid.

Radioligand Binding Assays: Assessing Affinity for GABA Receptors

Radioligand binding assays are a fundamental tool to determine if a compound directly interacts with a receptor and to quantify its binding affinity (Ki).[7] These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to compete for this binding.

Membrane Preparation from Rodent Brain Tissue

A common source of native GABA receptors for binding assays is rodent brain tissue.[8][9]

Protocol:

  • Euthanize adult rats and rapidly dissect the whole brain.

  • Homogenize the tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[9]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[9]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA.[8][9]

  • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations in aliquots at -80°C until use.[10]

GABA-A Receptor Binding Assay

This assay uses [3H]muscimol, a potent GABA-A receptor agonist, to label the receptor.[8]

Protocol:

  • In a 96-well plate, combine:

    • Membrane preparation (0.1-0.2 mg of protein per well).[9]

    • A fixed concentration of [3H]muscimol (e.g., 5 nM).[9]

    • Varying concentrations of (1-Propyl-piperidin-4-yl)-acetic acid (e.g., from 1 nM to 100 µM).

    • Binding buffer to a final volume of 250 µL.[10]

  • For non-specific binding determination, use a high concentration of a known GABA-A agonist, such as 10 mM GABA.[9]

  • Incubate the plate at 4°C for 45 minutes.[9]

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[10]

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[9]

  • Dry the filters and measure the radioactivity using liquid scintillation counting.[9]

  • Analyze the data to determine the IC50 of (1-Propyl-piperidin-4-yl)-acetic acid and subsequently calculate the Ki value.

GABA-B Receptor Binding Assay

For GABA-B receptors, [3H]GABA or the selective agonist [3H]baclofen can be used as the radioligand.[8]

Protocol:

  • Follow a similar setup as the GABA-A binding assay, using the prepared brain membranes.

  • Use a fixed concentration of [3H]GABA or [3H]baclofen.

  • For non-specific binding, use a high concentration of unlabeled baclofen.

  • Incubate at 4°C for 30 minutes.[8]

  • Terminate the assay and quantify radioactivity as described for the GABA-A assay.

  • Calculate the IC50 and Ki values for (1-Propyl-piperidin-4-yl)-acetic acid.

Assay TargetRadioligandNon-specific LigandIncubation Time
GABA-A Receptor [3H]muscimol10 mM GABA45 min at 4°C
GABA-B Receptor [3H]GABA or [3H]baclofen100 µM baclofen30 min at 4°C

Functional Characterization of GABA-A Receptor Interaction

Should binding to the GABA-A receptor be confirmed, the next step is to determine the functional consequence of this interaction. A robust and high-throughput friendly method is a fluorescence-based assay using a halide-sensitive Yellow Fluorescent Protein (YFP).[11][12]

Principle of the YFP-Halide Sensor Assay

This assay utilizes a cell line stably expressing a GABA-A receptor subtype (e.g., α1β2γ2) and a genetically encoded, halide-sensitive YFP (e.g., YFP-H148Q/I152L).[11] The fluorescence of this YFP variant is quenched upon binding of halide ions, such as iodide (I⁻). Activation of the GABA-A receptor channel allows I⁻ to flow into the cell, leading to a decrease in YFP fluorescence, which can be measured in real-time.[11][13]

yfp_assay cluster_cell Cell cluster_extracellular Extracellular GABA_A GABA-A Receptor YFP YFP-Halide Sensor GABA_A->YFP I⁻ influx Quenching Quenching YFP->Quenching Fluorescence Quenching Iodide Iodide (I⁻) Iodide->GABA_A GABA-A activation

Caption: Principle of the YFP-halide sensor assay for GABA-A receptor function.

YFP-Halide Sensor Assay Protocol

Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing the desired GABA-A receptor subtype and the YFP-halide sensor in appropriate media.

  • Seed the cells into 96-well or 384-well black, clear-bottom plates and grow to confluence.

Assay Procedure:

  • Wash the cells with a halide-free buffer (e.g., replacing chloride with gluconate).

  • Add the test compound, (1-Propyl-piperidin-4-yl)-acetic acid, at various concentrations and incubate for a defined period.

  • To test for agonist activity, measure the baseline fluorescence and then add a buffer containing iodide and observe for fluorescence quenching.

  • To test for antagonist or allosteric modulator activity, add the test compound followed by a known GABA-A agonist (e.g., GABA) in the presence of iodide.[14]

  • Measure the fluorescence intensity over time using a plate reader equipped with the appropriate filters for YFP.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound. Positive allosteric modulators will shift the GABA dose-response curve to the left.[14]

Functional Characterization of GABA-B Receptor Interaction

For the metabotropic GABA-B receptor, functional assays focus on downstream signaling events. The canonical pathway for GABA-B receptor activation involves coupling to Gi/o proteins, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] In some cellular contexts, GABA-B receptors can also couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i).[15]

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cAMP.

Protocol:

  • Use a cell line stably expressing the GABA-B receptor (e.g., CHO or HEK293 cells).

  • Pre-treat the cells with (1-Propyl-piperidin-4-yl)-acetic acid at various concentrations.

  • Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.[16]

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • A GABA-B agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. An antagonist will block the inhibitory effect of a known GABA-B agonist like baclofen.

Intracellular Calcium Flux Assay

This assay is relevant if the GABA-B receptor in the chosen cell system couples to the Gq pathway.

Protocol:

  • Plate cells expressing the GABA-B receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measure the baseline fluorescence using a fluorescent plate reader.

  • Add (1-Propyl-piperidin-4-yl)-acetic acid at various concentrations and monitor the change in fluorescence over time.

  • An increase in fluorescence indicates a release of intracellular calcium.

  • To test for antagonist activity, pre-incubate with the test compound before adding a known GABA-B agonist.

gaba_b_signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor Gi Gi/o Protein GABAB_R->Gi Activation Gq Gq Protein GABAB_R->Gq Activation (context-dependent) Ligand (1-Propyl-piperidin-4-yl)-acetic acid Ligand->GABAB_R AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 Cleavage ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Ca²⁺ Release

Caption: GABA-B receptor signaling pathways for functional assays.

Data Analysis and Interpretation

For all assays, it is critical to perform appropriate data analysis to derive meaningful pharmacological parameters.

  • Binding Assays: Data should be analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

  • Functional Assays: Dose-response curves should be generated to determine EC50 (for agonists) or IC50 (for antagonists). For allosteric modulators, the effect on the potency and/or efficacy of the endogenous ligand (GABA) should be quantified.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of (1-Propyl-piperidin-4-yl)-acetic acid. By systematically assessing its binding and functional effects at both GABA-A and GABA-B receptors, researchers can elucidate its primary mechanism of action, which is a critical step in the drug discovery and development process.

References

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Application

Application Notes and Protocols for the Cell-Based Assay Development of (1-Propyl-piperidin-4-yl)-acetic acid

Abstract This document provides a comprehensive guide for the development of cell-based assays to elucidate the biological target and mechanism of action of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of cell-based assays to elucidate the biological target and mechanism of action of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine derivative with potential therapeutic applications for neurological disorders. Given that the specific molecular target of this compound is not extensively documented, we present a systematic, multi-tiered screening strategy designed for target deorphanization and subsequent in-depth pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, the rationale behind experimental choices, and robust data analysis and validation frameworks.

Introduction: The Challenge and Opportunity of Piperidine Scaffolds

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in critical molecular interactions make it a versatile scaffold for designing novel therapeutics.[3] (1-Propyl-piperidin-4-yl)-acetic acid is one such compound, suggested to hold potential for treating neurological disorders or managing pain.[4] However, the absence of a defined biological target presents a significant hurdle in its development pathway.

This application note addresses this challenge directly by outlining a logical and efficient workflow for target identification and functional characterization. The causality behind our proposed strategy is rooted in the known pharmacology of piperidine derivatives, which frequently interact with G-protein coupled receptors (GPCRs), ion channels, and sigma receptors.[3][5][6] Our approach, therefore, is to cast a wide yet targeted net, employing a panel of cell-based functional assays to systematically probe these protein families.

A Multi-Stage Strategy for Target Deorphanization

We propose a three-stage approach to efficiently identify and validate the cellular target of (1-Propyl-piperidin-4-yl)-acetic acid. This strategy is designed to maximize information while conserving resources, moving from broad primary screens to more specific secondary and tertiary assays.

G cluster_0 Stage 1: Primary Screening - Target Family Identification cluster_1 Stage 2: Secondary Screening - Target Subtype & Pathway Elucidation cluster_2 Stage 3: Tertiary Screening - Validation in Relevant Cell Models P1 GPCR Panel (Calcium Flux Assay) P2 Ion Channel Panel (Membrane Potential Assay) S1 cAMP Assays (Gs/Gi Coupling) P1->S1 GPCR Hit S2 β-Arrestin Recruitment (GPCR Desensitization) P1->S2 GPCR Hit S3 Radioligand Binding (Direct Interaction) P1->S3 P3 General Cytotoxicity (MTT Assay) P2->S3 Ion Channel Hit T1 Neuronal Cell Line Assays (e.g., SH-SY5Y) S1->T1 S2->T1 S3->T1 T2 Primary Neuron Assays (Physiological Relevance) T1->T2

Figure 1: A three-stage workflow for the deorphanization and characterization of (1-Propyl-piperidin-4-yl)-acetic acid.

Stage 1: Primary Screening Protocols

The initial stage aims to broadly identify the most probable target family. We utilize high-throughput compatible assays with robust signal windows. The choice of recombinant cell lines like HEK293 or CHO-K1 is deliberate; they provide a "blank slate" with low endogenous receptor expression, ensuring that any observed activity is attributable to the specific, exogenously expressed target.[7][8]

Protocol: GPCR Screening via Calcium Flux Assay

Many GPCRs, particularly those coupled to Gq or Gi proteins, signal through the mobilization of intracellular calcium.[9] This assay provides a rapid and sensitive readout of receptor activation. We will use a panel of HEK293 cells, each stably expressing a different CNS-relevant GPCR (e.g., muscarinic, adrenergic, dopaminergic, serotonergic, and opioid receptors).

Materials:

  • HEK293 cells stably expressing target GPCRs

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates

  • Fluo-4 AM Calcium Indicator (e.g., from Thermo Fisher Scientific)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Probenecid (optional, to prevent dye extrusion)

  • (1-Propyl-piperidin-4-yl)-acetic acid (Compound)

  • Positive control agonist for each receptor

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK293-GPCR cells into the assay plates at a density of 40,000 to 80,000 cells/well (for 96-well) or 10,000 to 20,000 cells/well (for 384-well) and incubate overnight at 37°C, 5% CO₂.[10]

  • Dye Loading Solution Preparation: Prepare a 2X Fluo-4 AM loading solution in HHBS. A typical concentration is 4 µM Fluo-4 AM with 0.04% Pluronic F-127. If using, add Probenecid to a final concentration of 2.5 mM.

  • Cell Loading: Remove the growth medium from the cells. Add a volume of the 2X dye loading solution equal to the volume of media removed (e.g., 100 µL for a 96-well plate).

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[11]

  • Compound Preparation: Prepare a dilution series of the compound and positive controls in HHBS.

  • Measurement: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compound to the cells and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over a period of 2-3 minutes.[10]

Protocol: Ion Channel Screening via Membrane Potential Assay

This assay detects changes in the electrical potential across the cell membrane, a direct consequence of ion channel opening or closing. It is a powerful tool for screening compounds that may act on voltage-gated or ligand-gated ion channels.

Materials:

  • CHO-K1 or HEK293 cells expressing target ion channels (e.g., NMDA, GABA-A, voltage-gated sodium or calcium channels)

  • Assay Plates: Black-walled, clear-bottom microplates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Compound and known channel modulators (agonists/antagonists)

Step-by-Step Methodology:

  • Cell Plating: Plate cells in microplates to achieve a confluent monolayer overnight.[12]

  • Loading Buffer Preparation: On the day of the assay, prepare the dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).[13]

  • Dye Loading: Remove the cell plates from the incubator. Add an equal volume of loading buffer to each well (e.g., for a 384-well plate, add 25 µL of loading buffer to 25 µL of cells and media).[13]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C or room temperature as optimized for the cell line.

  • Measurement: Transfer the cell plate to a FLIPR instrument. Initiate the assay, which involves adding the compound followed by immediate kinetic reading of the fluorescence signal. The assay is typically complete within one minute after compound addition.[13]

Protocol: General Cytotoxicity Assessment (MTT Assay)

It is crucial to determine if the compound exhibits cytotoxic effects at the concentrations tested in functional assays. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • Parental HEK293 or CHO-K1 cells

  • Assay Plates: Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Compound and a known cytotoxic agent (e.g., doxorubicin)

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the compound. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

Stage 2: Secondary Screening Protocols

If a "hit" is identified in Stage 1, the next phase is to confirm the target, understand the signaling pathway, and determine the compound's potency and affinity.

Protocol: GPCR Gs/Gi Coupling via cAMP Assay (HTRF)

If the primary screen suggests GPCR activity but was negative in the calcium flux assay, the target may be coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate cyclic AMP (cAMP) levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for quantifying cAMP.

G GPCR_Gi Gi-Coupled GPCR AC Adenylate Cyclase GPCR_Gi->AC Inhibits GPCR_Gs Gs-Coupled GPCR GPCR_Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Compound_Inhibits (1-Propyl-piperidin-4-yl)-acetic acid (Potential Agonist) Compound_Inhibits->GPCR_Gi Activates Compound_Stimulates (1-Propyl-piperidin-4-yl)-acetic acid (Potential Agonist) Compound_Stimulates->GPCR_Gs Activates

Figure 2: Simplified schematic of Gs and Gi signaling pathways modulating cAMP levels.

Step-by-Step Methodology (General):

  • Cell Stimulation: Plate cells expressing the target receptor. Stimulate them with the compound. For Gi-coupled receptors, cells are co-stimulated with an activator of adenylate cyclase, such as forskolin.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • HTRF Reaction: Add the HTRF reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Signal Detection: In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high HTRF signal. Cellular cAMP produced upon receptor stimulation competes with the d2-labeled cAMP, reducing the HTRF signal. The signal is read on a compatible plate reader.

Protocol: β-Arrestin Recruitment Assay (BRET)

GPCR activation also leads to the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and an important signaling pathway in its own right. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this protein-protein interaction in real-time in living cells.

Step-by-Step Methodology (General):

  • Cell Line: Use a cell line co-expressing the GPCR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a fluorescent acceptor like YFP.

  • Cell Plating & Stimulation: Plate the cells and stimulate with the compound.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

  • BRET Measurement: If the compound activates the GPCR, β-arrestin-YFP is recruited to the receptor, bringing Rluc and YFP into close proximity. The energy from the luciferase reaction is transferred to YFP, which then emits light at its characteristic wavelength. The ratio of YFP to Rluc emission is measured.

Protocol: Radioligand Binding Assay

To confirm direct binding of the compound to the identified receptor and to determine its binding affinity (Ki), a competitive radioligand binding assay is the gold standard.

Materials:

  • Membrane preparations from cells overexpressing the target receptor

  • A specific radioligand for the target receptor (e.g., ³H-labeled)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is inversely proportional to the concentration of the competing compound. The data are used to calculate the IC₅₀, which is then converted to a Ki value.

Stage 3: Validation in Physiologically Relevant Models

Once the target and mechanism are confirmed, it is essential to validate these findings in a more physiologically relevant context, especially for a CNS-active compound.

Protocol: Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

The human neuroblastoma cell line SH-SY5Y is a widely used model in neurobiology as it can be differentiated into a more mature neuronal phenotype.[16][17]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium with 10% FBS.[18] To differentiate, treat the cells with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Assay Performance: Repeat the most relevant functional assay identified in Stage 2 (e.g., calcium flux or cAMP assay) using the differentiated SH-SY5Y cells.

  • Endpoint Analysis: Determine if the compound elicits a similar response and potency in this neuronal model. This step is critical to confirm that the target is endogenously expressed and functional in a human neuronal context.

Screening in Primary Neurons

For the highest level of physiological relevance, assays can be performed using primary neurons isolated from rodent models.[14] These cultures more closely mimic the in vivo environment.[19]

Note: The use of primary neurons involves significant technical expertise in cell isolation and culture and is typically reserved for late-stage validation of lead compounds. Protocols are highly specific to the neuronal population of interest (e.g., cortical, hippocampal).

Data Analysis and Validation

Rigorous data analysis and assay validation are paramount to ensure the trustworthiness and reproducibility of the results.

Data Presentation and Analysis

All dose-response data should be analyzed using a non-linear regression model (e.g., four-parameter logistic equation) to determine key pharmacological parameters.

ParameterDescriptionTypical Assay
EC₅₀ The molar concentration of an agonist that produces 50% of the maximal possible effect.Calcium Flux, Membrane Potential, cAMP
IC₅₀ The molar concentration of an antagonist that inhibits 50% of the response to a known agonist.Radioligand Binding, Functional Antagonist Assays
Ki The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors at equilibrium in the absence of radioligand.Radioligand Binding
Emax The maximum effect produced by the compound.Functional Assays

Software: GraphPad Prism is the industry standard for this type of analysis.[20]

Assay Validation

Every assay must be validated to ensure it is fit for purpose. Key validation parameters are defined by regulatory bodies such as the FDA and EMA.[1][9][12]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Z'-factor A measure of the statistical effect size, indicating the separation between positive and negative controls.Z' > 0.5 indicates an excellent assay for HTS.[20][21]
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15-20%.[2]
Accuracy The closeness of the determined value to the nominal or known true value.Within 15-20% of the nominal value.[2]
Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components.No significant interference from matrix components.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.Consistency across minor changes in assay conditions.

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [(3σp + 3σn) / |µp - µn|] [22]

Conclusion

The development of cell-based assays for a compound with an unknown target, such as (1-Propyl-piperidin-4-yl)-acetic acid, requires a systematic and hypothesis-driven approach. By employing the multi-stage strategy outlined in this guide—from broad primary screening in recombinant cell lines to focused validation in neuronal models—researchers can efficiently deorphanize such compounds. The detailed protocols and rigorous validation standards presented here provide a self-validating system to ensure the generation of high-quality, reliable, and actionable data, thereby accelerating the journey of promising molecules from the bench to potential clinical applications.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Kassiou, M., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Eurofins DiscoverX. (2017). Application of β Arrestin Assays to the Orphan GPCR World. YouTube. Available from: [Link]

  • DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available from: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available from: [Link]

  • Junien, J. L., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). Phenotypic Screening with Primary and Human iPSC-derived Neurons. Assay Guidance Manual. Available from: [Link]

  • Grzelak, M. E., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells.
  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Graphviz. (2024). DOT Language. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available from: [Link]

  • Ornstein, P. L., et al. (1993). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-enantiomer. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Z-factor. Available from: [Link]

  • Khom, S., et al. (2012). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Biochemical Pharmacology.
  • Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Available from: [Link]

  • Medium. (2018). Dot Language (graph based diagrams). Available from: [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Available from: [Link]

  • SciSpace. (n.d.). Enhanced cAMP-based assay for GPCR deorphanization. Available from: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Available from: [Link]

  • Kovacs, A., et al. (2016).
  • NeuroProof. (n.d.). Primary Neuronal Cell Cultures Research Tools. Available from: [Link]

  • BioPharm International. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience.
  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link]

  • Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Available from: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Available from: [Link]

  • Sui, Y., & Wu, Z. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery.
  • UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). Available from: [Link]

  • Frontiers. (n.d.). Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture. Available from: [Link]

  • protocols.io. (2022). SH SY5Y culturing. Available from: [Link]

  • Nimc. (2026). Cell Signaling Pathway Diagram: A Comprehensive Guide. Available from: [Link]

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Sources

Method

A Validated LC-MS/MS Method for the Quantitative Analysis of (1-Propyl-piperidin-4-yl)-acetic acid in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive analytical method for the quantification of (1-Propyl-p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive analytical method for the quantification of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma. The method utilizes Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification due to its superior specificity and sensitivity. The protocol herein describes a straightforward sample preparation procedure using protein precipitation, optimized chromatographic conditions for efficient separation, and fine-tuned mass spectrometric parameters for selective detection. All procedures are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for use in pharmacokinetic studies and clinical trial sample analysis.[1][2][3]

Introduction and Scientific Rationale

(1-Propyl-piperidin-4-yl)-acetic acid is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceutically active compounds.[4] Accurate quantification of such compounds in biological matrices is a critical step in drug development, providing essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

The selection of an analytical technique is paramount for achieving reliable results. While HPLC with UV detection can be used for some piperidine compounds, it often lacks the required sensitivity and specificity for complex biological matrices.[5][6] Gas Chromatography (GC) is also an option but may require derivatization for polar, non-volatile compounds like the target analyte.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations. It combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry, allowing for precise quantification even at very low concentrations.[8][9] This method is designed based on established principles for analyzing similar piperidine derivatives and is intended to be fully validated to meet stringent regulatory standards.[1][8]

Analytical Method Workflow

The overall analytical process is streamlined to ensure efficiency and reproducibility, from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Reporting Sample Receive Plasma Samples Prepare Prepare Standards & QC Samples Spike Spike Plasma with IS & Standards Extract Protein Precipitation (PPT) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Process Data Processing & Quantification Analyze->Process Report Generate Report Process->Report

Diagram 1: High-level overview of the bioanalytical workflow.

Materials and Instrumentation

Chemicals and Reagents
  • (1-Propyl-piperidin-4-yl)-acetic acid reference standard (>98% purity)

  • (1-Propyl-d7-piperidin-4-yl)-acetic acid (Isotopically Labeled Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: A UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ Altis, Agilent 6495) equipped with an electrospray ionization (ESI) source.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of (1-Propyl-piperidin-4-yl)-acetic acid reference standard and its corresponding internal standard. Dissolve each in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation (PPT)

The causality behind choosing Protein Precipitation is its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[10]

Sample_Preparation start Start: Thaw Plasma Sample aliquot 50 µL Aliquot plasma into a 1.5 mL microcentrifuge tube. start->aliquot add_is 150 µL Add IS Working Solution (100 ng/mL in ACN). aliquot:f0->add_is:f0 3:1 Ratio (Solvent:Plasma) vortex Vortex for 30 seconds to precipitate proteins. add_is->vortex centrifuge centrifuge vortex->centrifuge transfer 100 µL Transfer supernatant to HPLC vial for analysis. centrifuge->transfer end Inject into LC-MS/MS transfer->end

Diagram 2: Step-by-step protein precipitation workflow for plasma samples.

Step-by-Step Methodology:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, spiked standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to every tube except the blank matrix. For the blank, add 150 µL of pure acetonitrile.

  • Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at a minimum of 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to an HPLC vial for injection.

LC-MS/MS Conditions

The selection of a C18 column is standard for reversed-phase chromatography of compounds with moderate polarity.[9] The addition of formic acid to the mobile phase is crucial; it serves to protonate the piperidine nitrogen, ensuring a consistent charge state and leading to improved peak shape and retention time reproducibility.[11]

Table 1: Optimized Liquid Chromatography Parameters

Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3.0 min, hold for 0.5 min, return to initial conditions

| Total Run Time | 5.0 min |

Table 2: Proposed Mass Spectrometry Parameters (ESI+)

Parameter Analyte Internal Standard
Precursor Ion (Q1) m/z 186.1 193.1
Product Ion (Q3) m/z 140.1 147.1
Dwell Time 100 ms 100 ms
Collision Energy (CE) 20 eV 20 eV
Ion Source Voltage 5500 V 5500 V
Source Temperature 500°C 500°C

Note: The m/z and CE values are theoretical and must be optimized experimentally by infusing the pure compounds into the mass spectrometer.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation study must be conducted according to ICH Q2(R2) guidelines.[2][3] The objective is to demonstrate that the analytical procedure is suitable and reliable for the quantitative determination of the analyte in the specified biological matrix.[12][13]

Table 3: Summary of Validation Parameters and Acceptance Criteria (based on ICH/FDA Guidelines)

Validation Parameter Purpose Minimum Requirement/Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range. At least 6 non-zero calibrators; Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter. Measured at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response is distinguishable from blank (>5:1 S/N). Accuracy within ±20% and Precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of plasma should be ≤15%.

| Stability | To evaluate the analyte's stability under various storage and handling conditions. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable protocol for the quantification of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method, once fully validated according to the outlined criteria, will be a critical tool for supporting drug development programs by providing high-quality bioanalytical data.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Google Patents. (2007).
  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Zhang, J., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 745-751. [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (2015).
  • Google Patents. (2016). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Zhou, H., et al. (2024). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Chemistry, 12, 1386558. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (NCBI). (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • ResearchGate. (2013). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

Sources

Application

Quantitative Analysis of (1-Propyl-piperidin-4-yl)-acetic acid in Human Plasma using LC-MS/MS

Application Note and Protocol Abstract This document provides a comprehensive and detailed protocol for the quantitative analysis of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma using Liquid Chromatography with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive and detailed protocol for the quantitative analysis of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). (1-Propyl-piperidin-4-yl)-acetic acid is a piperidine derivative with a carboxylic acid moiety, a structural motif of interest in pharmaceutical research and drug development.[1] The presented method is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic studies and other applications in the drug development pipeline. The protocol outlines a complete workflow from sample preparation to data acquisition and analysis, with a focus on the scientific rationale behind each step to ensure robust and reliable results. This application note is intended for researchers, scientists, and drug development professionals.

Introduction

(1-Propyl-piperidin-4-yl)-acetic acid, with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol , is a small molecule of interest in medicinal chemistry.[1][2] The piperidine ring is a common scaffold in many biologically active compounds, and the carboxylic acid group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] Accurate quantification of such compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[3][4] This application note describes a validated LC-MS/MS method for the determination of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.[5][6]

Experimental

Materials and Reagents
  • (1-Propyl-piperidin-4-yl)-acetic acid reference standard (>98% purity)

  • (1-Propyl-piperidin-4-yl)-acetic acid-d7 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Component Specification
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Analytical Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Software Sciex OS or equivalent
Standard Solutions

Stock solutions of (1-Propyl-piperidin-4-yl)-acetic acid and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Method Development and Rationale

The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to remove matrix components that can interfere with the analysis and to extract the analyte of interest efficiently.[7] For this application, a protein precipitation method was chosen due to its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[7][8] Acetonitrile is used as the precipitation solvent as it is highly efficient in precipitating proteins and is compatible with the reversed-phase chromatography mobile phase.

Liquid Chromatography

The separation of (1-Propyl-piperidin-4-yl)-acetic acid from endogenous plasma components is critical for accurate quantification. Reversed-phase chromatography is a common and effective technique for separating small molecules. A C18 stationary phase was selected for its ability to retain non-polar to moderately polar compounds.

Given that (1-Propyl-piperidin-4-yl)-acetic acid contains both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group, the pH of the mobile phase is a critical parameter. The addition of formic acid to the mobile phase serves two purposes:

  • Protonation of the Analyte: At a low pH, the piperidine nitrogen will be protonated, enhancing its interaction with the stationary phase and improving peak shape.

  • Improved Ionization: An acidic mobile phase is conducive to positive mode electrospray ionization.[9]

A gradient elution is employed to ensure efficient separation and elution of the analyte in a sharp peak, which improves sensitivity.

Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode was selected as it is well-suited for the ionization of compounds containing basic nitrogen atoms, such as the piperidine moiety in the analyte.[10]

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode due to its high selectivity and sensitivity.[5][6][11] In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process significantly reduces background noise and enhances the signal-to-noise ratio.[6]

The MRM transitions for (1-Propyl-piperidin-4-yl)-acetic acid and its deuterated internal standard were determined by infusing a standard solution into the mass spectrometer and optimizing the collision energy for the most abundant and stable product ions. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as CO₂ and H₂O.[12]

Detailed Protocol

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.

  • To each tube, add 50 µL of human plasma.

  • Add 10 µL of the internal standard working solution (containing (1-Propyl-piperidin-4-yl)-acetic acid-d7) to all tubes except for the blank matrix samples.

  • For calibration standards and QCs, add 10 µL of the respective working solutions. For unknown samples, add 10 µL of 50:50 (v/v) acetonitrile:water.

  • To precipitate proteins, add 200 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive
Scan Type MRM
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions Compound
(1-Propyl-piperidin-4-yl)-acetic acid
(1-Propyl-piperidin-4-yl)-acetic acid-d7 (IS)

Method Validation

The developed method should be validated according to the FDA guidelines for bioanalytical method validation.[13][14][15] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The effect of the matrix components on the ionization of the analyte.

Data Analysis and Reporting

The concentration of (1-Propyl-piperidin-4-yl)-acetic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the unknown samples are then interpolated from this calibration curve.

Visualization of Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard Addition plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortexing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report

Caption: Workflow for the LC-MS/MS analysis of (1-Propyl-piperidin-4-yl)-acetic acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of (1-Propyl-piperidin-4-yl)-acetic acid in human plasma by LC-MS/MS. The method is designed to be robust, sensitive, and specific, making it suitable for regulated bioanalysis in the context of drug development. The rationale behind each step of the protocol is explained to provide a deeper understanding of the method and to facilitate its implementation and troubleshooting.

References

  • PubChem. (1-Propyl-piperidin-4-yl)-acetic acid. Retrieved from [Link]

  • PubMed. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. Retrieved from [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • PubMed Central. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • AxisPharm. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. Retrieved from [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • NIH. Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Retrieved from [Link]

  • FDA. Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols for the Screening of (1-Propyl-piperidin-4-yl)-acetic acid in Drug Discovery

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in pharmaceuticals, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in pharmaceuticals, particularly for agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a multitude of biological targets. The compound of interest, (1-Propyl-piperidin-4-yl)-acetic acid, combines this privileged scaffold with a carboxylic acid moiety, a feature often crucial for interacting with amino acid or neurotransmitter binding sites.

While limited specific research has been published on (1-Propyl-piperidin-4-yl)-acetic acid itself, its structure bears a compelling resemblance to two important classes of CNS-active drugs.[3] This observation forms the logical basis for its initial characterization in a drug discovery setting.

  • Structural Analogy to Gabapentinoids: The molecule can be viewed as a constrained analog of γ-aminobutyric acid (GABA), similar to gabapentin and pregabalin. These "gabapentinoid" drugs do not act directly on GABA receptors but exert their effects, including analgesic and anticonvulsant properties, by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters.[5]

  • Structural Analogy to GABA Transporter (GAT) Inhibitors: The presence of a piperidine ring with a carboxylic acid is a key feature of known inhibitors of the GABA Transporter 1 (GAT-1), such as Tiagabine.[6][7] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the available concentration of this primary inhibitory neurotransmitter, producing anticonvulsant and anxiolytic effects.[6][8]

This document provides a detailed guide for the initial screening of (1-Propyl-piperidin-4-yl)-acetic acid. It outlines two distinct, hypothesis-driven protocols designed to investigate its potential as a novel gabapentinoid or a GABA reuptake inhibitor.

Compound Profile: (1-Propyl-piperidin-4-yl)-acetic acid

A thorough understanding of a compound's physicochemical properties is fundamental for designing robust and reproducible biological assays. Proper handling, storage, and solubilization are critical for data integrity.

PropertyValueSource
CAS Number 915921-94-7[9]
Molecular Formula C₁₀H₁₉NO₂[3][9]
Molecular Weight 185.26 g/mol [3][9]
Physical State Solid crystalline substance[3]
Storage Store under appropriate conditions, stable at room temperature.[3]

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as DMSO or water. The choice of solvent should be validated for compatibility with the specific assay system to avoid artifacts. Serial dilutions should then be made in the appropriate assay buffer.

Hypothesis 1: Screening for Gabapentinoid-like Activity

Scientific Rationale: The primary mechanism of action for gabapentinoids is the high-affinity binding to the α2δ-1 subunit of VGCCs.[5][10] A competitive radioligand binding assay is the gold standard for identifying novel ligands that bind to this specific site. This protocol uses [³H]-gabapentin, a radiolabeled form of the parent drug, to compete for binding with our test compound on membranes prepared from cells overexpressing the α2δ-1 subunit. A reduction in the measured radioactivity indicates that (1-Propyl-piperidin-4-yl)-acetic acid is displacing [³H]-gabapentin from its binding site.

Protocol 3.1: [³H]-Gabapentin Competitive Binding Assay

Objective: To determine if (1-Propyl-piperidin-4-yl)-acetic acid binds to the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human α2δ-1 subunit.

  • [³H]-Gabapentin (specific activity ~20-80 Ci/mmol).

  • Unlabeled Gabapentin (for non-specific binding determination).

  • (1-Propyl-piperidin-4-yl)-acetic acid.

  • Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of (1-Propyl-piperidin-4-yl)-acetic acid in Assay Buffer, typically ranging from 1 nM to 100 µM. Add 25 µL of each concentration to the wells of the 96-well plate.

  • Controls:

    • Total Binding: Add 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of unlabeled Gabapentin (e.g., 100 µM).

  • Radioligand Preparation: Dilute [³H]-Gabapentin in Assay Buffer to a final concentration of ~10-20 nM (or near its known Kd).

  • Reaction Initiation: Add 100 µL of the prepared cell membranes (5-20 µg protein/well) to all wells. Immediately follow with the addition of 25 µL of the diluted [³H]-Gabapentin to all wells. The final reaction volume is 150 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Determine the percent inhibition for each concentration of (1-Propyl-piperidin-4-yl)-acetic acid: % Inhibition = 100 * (1 - (Sample cpm - NSB cpm) / (Specific Binding cpm)).

  • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-Gabapentin and Kd is its dissociation constant for the α2δ-1 subunit.

Diagram: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Serial Dilutions of (1-Propyl-piperidin-4-yl)-acetic acid a1 Plate Test Compound, Total Binding, and NSB Controls p1->a1 p2 Prepare Radioligand ([3H]-Gabapentin) a2 Add Membranes & [3H]-Gabapentin p2->a2 p3 Prepare α2δ-1 Membranes p3->a2 a1->a2 a3 Incubate 60 min at Room Temp a2->a3 a4 Filter & Wash a3->a4 d1 Scintillation Counting a4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 & Ki d2->d3

Caption: Workflow for the [³H]-Gabapentin competitive binding assay.

Hypothesis 2: Screening for GABA Reuptake Inhibition

Scientific Rationale: The structural elements of (1-Propyl-piperidin-4-yl)-acetic acid are reminiscent of nipecotic acid derivatives, which are known to inhibit GABA transporters (GATs).[7][8] The primary target for anticonvulsant GAT inhibitors is GAT-1.[6] A functional assay measuring the uptake of radiolabeled GABA into cells or synaptosomes (nerve terminals) provides a direct assessment of the compound's ability to block this transport process. A successful inhibitor will prevent the uptake of [³H]-GABA, resulting in lower intracellular radioactivity compared to untreated controls.

Protocol 4.1: [³H]-GABA Uptake Inhibition Assay

Objective: To determine if (1-Propyl-piperidin-4-yl)-acetic acid inhibits the function of the GABA transporter GAT-1.

Materials:

  • Rat brain synaptosomes or HEK293 cells stably expressing human GAT-1.

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Tiagabine (as a positive control inhibitor).

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4.

  • 96-well cell culture plates or filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter or liquid scintillation counter.

Step-by-Step Methodology:

  • Cell/Synaptosome Plating: Plate cells or synaptosomes in a 96-well format and allow them to equilibrate in KHB at 37°C.

  • Compound Pre-incubation: Prepare serial dilutions of (1-Propyl-piperidin-4-yl)-acetic acid and the positive control (Tiagabine) in KHB. Add the compounds to the wells and pre-incubate for 15-20 minutes at 37°C.

  • Controls:

    • Total Uptake: Add KHB only.

    • Non-Specific Uptake: Add a high concentration of Tiagabine (e.g., 100 µM).

  • Initiate Uptake: Add [³H]-GABA to all wells to a final concentration of ~10-50 nM.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. The optimal time should be determined empirically to ensure uptake is in the linear range.

  • Termination and Wash:

    • For Adherent Cells: Rapidly aspirate the medium and wash the cells 3-4 times with ice-cold KHB.

    • For Synaptosomes/Suspension Cells: Terminate by rapid filtration through a filter plate, followed by 3-4 washes with ice-cold KHB.

  • Cell Lysis & Counting: Lyse the cells or elute from the filter with a lysis buffer or scintillation fluid. Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific uptake: Specific Uptake = Total Uptake (cpm) - Non-Specific Uptake (cpm).

  • Determine the percent inhibition for each concentration of (1-Propyl-piperidin-4-yl)-acetic acid: % Inhibition = 100 * (1 - (Sample cpm - Non-Specific Uptake cpm) / (Specific Uptake cpm)).

  • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram: GAT-1 Inhibition Mechanism

Caption: Inhibition of GABA reuptake at the GAT-1 transporter.

Conclusion and Future Directions

This application note provides a robust, hypothesis-driven framework for the initial characterization of (1-Propyl-piperidin-4-yl)-acetic acid. By employing well-established binding and functional assays, researchers can efficiently determine if this novel compound interacts with the α2δ-1 subunit of VGCCs or the GAT-1 transporter.

A positive "hit" in either assay would be a significant finding, warranting further investigation. Next steps would include:

  • Selectivity Profiling: Testing against other related targets (e.g., other GAT subtypes, other calcium channel subunits) to determine binding or functional selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and other pharmacological properties.[3]

  • Cell-Based Functional Assays: Moving to more complex cellular models to assess downstream effects, such as modulation of neurotransmitter release or neuronal firing.

  • In Vivo Models: If in vitro data is compelling, progressing to animal models of pain, epilepsy, or anxiety to evaluate efficacy and pharmacokinetic properties.[10][11][12]

The protocols described herein represent a logical and resource-effective starting point for elucidating the therapeutic potential of (1-Propyl-piperidin-4-yl)-acetic acid and similar novel chemical entities.

References

  • Doctor O'Donovan. (2024, September 25). Doctor explains Gabapentin | Uses, side effects and more [Video]. YouTube. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem. Retrieved January 26, 2026, from [Link].

  • Google Patents. (1997). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Wikipedia. (n.d.). Tiagabine. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Retrieved January 26, 2026, from [Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link].

  • Bockbrader, H. N., et al. (2010). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Postgraduate medicine, 122(3), 180-188. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved January 26, 2026, from [Link].

  • Frolova, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11485. Retrieved January 26, 2026, from [Link].

  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue neurologique, 153 Suppl 1, S39-45. Retrieved January 26, 2026, from [Link].

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-25. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved January 26, 2026, from [Link].

  • Wikipedia. (n.d.). Gabapentinoid. Retrieved January 26, 2026, from [Link].

  • Kowalczyk, P., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience, 13(21), 3072-3086. Retrieved January 26, 2026, from [Link].

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • DrugBank. (n.d.). Piperidin-1-Yl-Acetic Acid. Retrieved January 26, 2026, from [Link].

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?. Retrieved January 26, 2026, from [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: (1-Propyl-piperidin-4-yl)-acetic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for (1-Propyl-piperidin-4-yl)-acetic acid (CAS No. 915921-94-7).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-Propyl-piperidin-4-yl)-acetic acid (CAS No. 915921-94-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This guide offers FAQs, troubleshooting workflows, and validated protocols to address common challenges encountered in the laboratory.

Compound Profile: At a Glance

(1-Propyl-piperidin-4-yl)-acetic acid is a piperidine derivative characterized by a tertiary amine within the heterocyclic ring and a carboxylic acid moiety.[1] This bifunctional nature governs its chemical behavior, solubility, and stability profile.

PropertyValueSource(s)
CAS Number 915921-94-7[1][2]
Molecular Formula C₁₀H₁₉NO₂[1][2]
Molecular Weight 185.26 g/mol [1][2]
Appearance Solid crystalline substance[1]
Key Functional Groups Tertiary Amine (Piperidine), Carboxylic Acid[1]
Solubility Profile Moderate aqueous solubility, enhanced in slightly acidic or basic solutions due to ionization.[1]
Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that affect the stability of (1-Propyl-piperidin-4-yl)-acetic acid in solution?

A1: The stability of this compound is influenced by a combination of chemical and environmental factors directly related to its structure. The two primary sites of reactivity are the tertiary amine of the piperidine ring and the carboxylic acid group.[3] Key factors include:

  • pH: The compound's stability can be pH-dependent. The tertiary amine can be protonated at acidic pH, while the carboxylic acid deprotonates at basic pH. Extreme pH values (strong acids or bases) can catalyze hydrolysis or other degradation reactions. Stability is generally favorable in neutral to slightly acidic conditions.[1]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[3] This can lead to the formation of N-oxides or more complex ring-opened products.

  • Temperature: While stable under moderate heating, elevated temperatures can accelerate degradation.[1] A significant risk at high temperatures is thermal decarboxylation, leading to the loss of the carboxylic acid group as CO₂.[3]

  • Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can provide the energy to initiate free-radical degradation pathways.[3] This is a common issue for many organic molecules and can lead to a variety of degradation products.

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on the functional groups present, several degradation pathways can be anticipated. These are typically identified and confirmed through forced degradation studies (see Protocol 2).

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation N-Oxide N-Oxide Oxidation->N-Oxide Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products High Temperature High Temperature Decarboxylation Product Decarboxylation Product High Temperature->Decarboxylation Product UV Light UV Light Other Adducts Other Adducts UV Light->Other Adducts Strong Acid/Base Strong Acid/Base Strong Acid/Base->Other Adducts Parent_Compound (1-Propyl-piperidin-4-yl)-acetic acid Parent_Compound->N-Oxide O₂, H₂O₂ Parent_Compound->Ring-Opened Products Harsh Oxidation Parent_Compound->Decarboxylation Product Heat (Δ) Parent_Compound->Other Adducts Radicals, Hydrolysis

Caption: Potential degradation pathways for (1-Propyl-piperidin-4-yl)-acetic acid.

Q3: What is the recommended solvent and pH for preparing stock and working solutions?

A3: For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of organic molecules. For aqueous experiments, subsequent dilution into buffered media is critical.

  • Rationale: The molecule has both lipophilic (propyl group, piperidine ring) and hydrophilic (carboxylic acid) character.[1] Its zwitterionic potential at physiological pH influences its solubility. Using a volatile acid like acetic acid can sometimes improve solubility in organic solvents for manufacturing processes by ensuring the basic nitrogen is protonated.[4]

  • Recommendation: For biological assays, prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. For aqueous working solutions, dilute the DMSO stock into your experimental buffer (e.g., PBS, TRIS) to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects.

  • pH Control: Buffering your aqueous solutions is crucial.[3] A pH range of 6.0-7.4 is a good starting point, as it balances solubility and stability by keeping the molecule in a stable ionic state without being harsh.

Q4: How should I store stock and working solutions to ensure maximum stability?

A4: Proper storage is essential to prevent degradation over time. Adherence to these guidelines will maximize the shelf-life of your solutions.

Solution TypeStorage TemperatureContainerAtmosphereDuration
Solid Compound 2-8°C or -20°CTightly sealed vialDry, Inert (Argon/N₂)Long-term
DMSO Stock -20°C or -80°CAmber glass vial, tight capDryUp to 6 months
Aqueous Working 2-8°C (short-term)Light-protected tubeN/A<24 hours
Aqueous Working -80°C (aliquots)CryovialsN/AUp to 1 month

Expert Insight: Avoid repeated freeze-thaw cycles for all solutions. For aqueous solutions, it is best practice to prepare them fresh from the DMSO stock just before an experiment. If you must store them, flash-freeze single-use aliquots in liquid nitrogen before transferring to a -80°C freezer.

Troubleshooting Guide: Investigating Instability

This section addresses specific experimental problems that may arise from compound degradation.

Q5: I see unexpected peaks in my HPLC/LC-MS analysis. How do I determine if they are degradation products?

A5: The appearance of new, unexpected peaks is a classic sign of compound degradation or impurity. A systematic approach is required to identify the source.

Causality: A robust analytical method, known as a "stability-indicating method," is one that can resolve the parent compound from all potential degradation products, impurities, and excipients.[5] If your method is not validated as such, you cannot be certain what these peaks are.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak(s) Observed Check_Blank 1. Analyze Solvent Blank. Is the peak present? Start->Check_Blank Source_Impurity Source is contaminated solvent or system carryover. Check_Blank->Source_Impurity Yes Analyze_Fresh 2. Prepare and immediately analyze a fresh sample from solid. Is the peak present? Check_Blank->Analyze_Fresh No Lot_Impurity Peak is likely an impurity in the solid starting material. Analyze_Fresh->Lot_Impurity Yes Forced_Deg 3. Perform Forced Degradation Study (Protocol 2). Does the peak appear/grow? Analyze_Fresh->Forced_Deg No Deg_Product Peak is confirmed as a degradation product. Forced_Deg->Deg_Product Yes Optimize Optimize handling/storage and re-analyze. Deg_Product->Optimize

Caption: Workflow for identifying the source of unexpected analytical peaks.

Q6: My compound seems to be losing potency in my bioassay over a short period. How can I confirm if this is due to degradation?

A6: A loss of biological activity is a strong indicator of chemical degradation, where the parent molecule is converted into inactive or less active forms.

Validation Strategy:

  • Establish a Baseline: Prepare a fresh solution of the compound and immediately test its activity and its purity/concentration via a calibrated analytical method (e.g., HPLC-UV, LC-MS).[6] This gives you a T=0 reference.

  • Time-Course Analysis: Store the exact same solution under your typical experimental conditions (e.g., in an incubator at 37°C).

  • Re-analyze: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot and re-analyze it for both biological activity and chemical purity/concentration.

  • Correlate Data: If you observe a concurrent decrease in the HPLC peak area of the parent compound and a loss of biological activity, it strongly confirms that degradation is the cause of the potency loss.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for long-term storage and subsequent dilutions.

Materials:

  • (1-Propyl-piperidin-4-yl)-acetic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Calibrated pipettes

Procedure:

  • Tare: Place the amber vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out 1.853 mg of the compound directly into the vial (for a 1 mL final volume). Calculation: 185.26 g/mol * 0.010 mol/L * 0.001 L = 0.0018526 g = 1.853 mg.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C, protected from light.

Protocol 2: A Basic Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and validate the specificity of an analytical method, in accordance with ICH guidelines.[5][7][8]

Principle: By exposing the compound to harsh conditions (acid, base, oxidation, heat, light), we can generate the degradation products that are most likely to form over the product's shelf-life.[9] The goal is to achieve a target degradation of 5-20%.[7][9]

Stress Conditions:

Stress TypeConditionRationale
Acid Hydrolysis 0.1 M HCl at 60°CTests for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 60°CTests for susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at RTThe tertiary amine is a likely site for oxidation.[3]
Thermal 80°C (in solution)Assesses heat sensitivity and potential for decarboxylation.[3]
Photolytic High-intensity light (ICH Q1B)Evaluates light sensitivity and potential for radical reactions.[3]

Procedure:

  • Prepare Samples: For each condition, prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress:

    • Acid/Base: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final stressor concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add an appropriate volume of H₂O₂ to achieve a 3% final concentration. Keep at room temperature.

    • Thermal: Incubate a sample at 80°C.

    • Photolytic: Expose a sample to a calibrated light source. Include a dark control (wrapped in foil).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis (e.g., add 0.1 M NaOH to the 0.1 M HCl sample).

  • Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC with UV and/or MS detection).

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak (parent compound) and the appearance and growth of new peaks (degradation products). This data is crucial for developing a stability-indicating method.

References
  • PubChem. (n.d.). 1-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NMPPDB. (n.d.). Acetic acid, propyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Propyl acetate. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • LinkedIn. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaceutical Technology. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (1-Propyl-piperidin-4-yl)-acetic acid Assay Variability

Welcome to the technical support center for the quantitative analysis of (1-Propyl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of (1-Propyl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their assays. As a molecule possessing both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid, (1-Propyl-piperidin-4-yl)-acetic acid is zwitterionic. Its behavior in solution and during analysis is highly dependent on pH, which is a primary source of analytical challenges. This guide provides in-depth, cause-and-effect troubleshooting to help you develop robust and reproducible assays.

Frequently Asked Questions (FAQs)

Section 1: Sample & Standard Preparation

Question: My stock and working standard solutions give inconsistent responses day-to-day. What could be the cause?

Answer: The stability and consistency of your standards are the foundation of a reliable assay. For a compound like (1-Propyl-piperidin-4-yl)-acetic acid, several factors are at play:

  • pH and Solubility: The net charge of your molecule is dictated by the pH of the solvent. In neutral aqueous solutions, it can exist as a zwitterion, which may lead to limited solubility or aggregation over time. Dissolving the compound in a slightly acidic or basic organic solvent (like methanol or acetonitrile with 0.1% formic acid or ammonium hydroxide) can ensure it is in a single, stable ionic form, improving solubility and consistency.

  • Adsorption: The positively charged piperidine nitrogen can adsorb to negatively charged surfaces, such as glass vials. This is especially problematic at very low concentrations. Using polypropylene vials or silanized glass can mitigate this issue.

  • Storage Conditions: While piperidine compounds are generally stable, repeated freeze-thaw cycles can lead to concentration changes due to solvent evaporation or precipitation. It is best practice to aliquot stock solutions into single-use volumes. Store solutions protected from light and at a stable temperature (e.g., -20°C or -80°C). The discoloration of some piperidine solutions to yellow or brown upon storage can be due to oxidation, which may require purification before use in sensitive applications.[1]

Question: I'm experiencing low and variable recovery after performing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Why?

Answer: Low recovery is almost always tied to the pH-dependent properties of the analyte during the extraction process.

  • For Liquid-Liquid Extraction (LLE): The partitioning of (1-Propyl-piperidin-4-yl)-acetic acid between an aqueous phase and an immiscible organic solvent is governed by its charge state.

    • To extract it into an organic solvent (like ethyl acetate or methyl tert-butyl ether), you must suppress the charge on both the carboxylic acid and the amine to make the molecule neutral. This is often impossible to achieve simultaneously.

    • A more effective strategy is to handle one functional group at a time. To make the molecule extractable as a base, raise the pH of the aqueous phase to >10 (e.g., with NaOH) to deprotonate the carboxylic acid and neutralize the amine. To extract it as an acid, lower the pH to <2 (e.g., with HCl) to protonate the amine and neutralize the carboxylic acid. The key is consistency in pH adjustment.

  • For Solid-Phase Extraction (SPE): The same principles apply. The most robust SPE methods for zwitterionic compounds use mixed-mode cartridges that have both cation and anion exchange properties.

    • Loading: Condition the cartridge and load your sample at a pH where the molecule has a net charge (e.g., pH 5-6), allowing it to bind via ion exchange.

    • Washing: Wash with a solvent of intermediate pH and low ionic strength to remove neutral interferences.

    • Elution: Elute with a solvent containing a strong acid or base to disrupt the ionic interaction and release your compound. For example, eluting with 5% ammonium hydroxide in methanol will neutralize the cationic piperidine, releasing it from a cation exchange sorbent.

Section 2: Chromatographic & Mass Spectrometry Issues

Question: My chromatographic peak shape is poor, showing significant tailing. How can I improve it?

Answer: Peak tailing for (1-Propyl-piperidin-4-yl)-acetic acid is a classic problem when analyzing basic compounds on standard silica-based C18 columns. The root cause is secondary ionic interactions between the protonated (positively charged) piperidine nitrogen and residual, deprotonated silanol groups (Si-O⁻) on the silica surface. This interaction is stronger than the desired reversed-phase interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Here is a logical flow for troubleshooting this issue:

// Tier 1 Decisions ph_check [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 2 Actions & Outcomes lower_ph [label="Action: Lower pH to 2.5-3.0\nwith 0.1% Formic or\nTrifluoroacetic Acid (TFA)"]; use_additive [label="Action: Add Ion Pairing Agent\n(e.g., 0.05% TFA) to mask\nsilanol groups."]; ph_ok [label="Mobile Phase pH is already low.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Tier 3 Decisions column_check [label="Using a modern, high-purity,\nend-capped C18 column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 4 Actions & Outcomes change_column [label="Action: Switch to a column\ndesigned for basic compounds\n(e.g., Embedded Polar Group\nor Phenyl-Hexyl phase)."]; good_column [label="Column choice is appropriate.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Final Resolution solved [label="Problem Solved:\nGood Peak Shape", shape=ellipse, fillcolor="#34A853"];

// Connections start -> ph_check; ph_check -> lower_ph [label="No"]; ph_check -> ph_ok [label="Yes"]; lower_ph -> solved; ph_ok -> use_additive; use_additive -> column_check; column_check -> change_column [label="No"]; column_check -> good_column [label="Yes"]; change_column -> solved; good_column -> solved [style=dashed, label="Re-evaluate sample solvent\n& injection volume"]; }

Caption: Troubleshooting workflow for poor peak shape.

Explanation of Solutions:

  • Lower Mobile Phase pH: By operating at a low pH (e.g., 2.7-3.0) using an additive like formic acid, you ensure the vast majority of surface silanol groups are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[2]

  • Use an Ion-Pairing Agent/Silanol Blocker: Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is highly effective. The TFA anion pairs with the protonated piperidine, masking its positive charge. Furthermore, TFA is a strong acid that effectively protonates silanol groups. Caution: TFA is a strong ion suppressor in mass spectrometry and should be used with care or avoided if high sensitivity is required.

  • Choose the Right Column: Modern columns manufactured with high-purity silica and aggressive end-capping procedures have fewer accessible silanol groups. Alternatively, columns with embedded polar groups or phenyl-hexyl stationary phases offer different selectivity and can reduce tailing for basic compounds.

Question: I am observing two or more peaks for my pure standard. What is happening?

Answer: The appearance of multiple peaks from a pure standard is often related to on-column chemical phenomena.[3]

  • Slow On-Column Ionization Equilibrium: If the mobile phase pH is close to the pKa of either the piperidine nitrogen or the carboxylic acid, the compound can exist in multiple ionic forms (cationic, anionic, zwitterionic). If the conversion between these forms is slow relative to the chromatographic timescale, you may see distinct peaks for each form.[3] The solution is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values to ensure a single ionic species dominates.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 5% acetonitrile), it can cause peak distortion and splitting. The analyte effectively "crashes out" and then re-dissolves as the mobile phase passes, leading to a distorted peak. Always try to match your sample solvent to the initial mobile phase conditions as closely as possible.

Question: My signal intensity in LC-MS is highly variable, especially when analyzing biological samples. How can I diagnose and fix this?

Answer: This is a classic symptom of matrix effects , specifically ion suppression . Co-eluting compounds from the sample matrix (e.g., salts, lipids, phospholipids from plasma) compete with your analyte for ionization in the mass spectrometer's source, reducing its signal.

Diagnostic & Mitigation Workflow:

// Tier 1 - Diagnosis diag_step [label="Step 1: Diagnose\nPost-Column Infusion", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diag_result [label="Result: Signal dip observed\nat analyte's retention time\nwhen injecting blank matrix.", shape=document, fillcolor="#F1F3F4"];

// Tier 2 - Mitigation Strategy mitigation [label="Step 2: Mitigation Strategy", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mitigation Options chroma [label="Option A:\nImprove Chromatographic\nSeparation"]; cleanup [label="Option B:\nImprove Sample Cleanup"]; dilute [label="Option C:\nDilute Sample"]; is [label="Option D:\nUse Stable Isotope-Labeled\nInternal Standard (SIL-IS)"];

// Final Goal goal [label="Goal: Consistent & Reproducible\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> diag_step; diag_step -> diag_result; diag_result -> mitigation;

mitigation -> chroma [penwidth=1.0]; mitigation -> cleanup [penwidth=1.0]; mitigation -> dilute [penwidth=1.0]; mitigation -> is [penwidth=1.0];

chroma -> goal; cleanup -> goal; dilute -> goal; is -> goal; }

Caption: Workflow for addressing ion suppression in LC-MS.

  • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS source while injecting an extracted blank matrix sample onto the LC. A dip in the signal at the analyte's retention time confirms ion suppression.

  • Mitigation:

    • Improve Chromatography: Adjust your gradient to better separate the analyte from the interfering matrix components.

    • Enhance Sample Cleanup: Use a more rigorous SPE protocol (like the mixed-mode approach described earlier) to remove phospholipids and other interferences.

    • Dilute the Sample: Often, a simple 1:5 or 1:10 dilution of the sample extract with the mobile phase is enough to reduce matrix effects to a manageable level.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the exact same ion suppression, but is detected at a different m/z. By using the ratio of the analyte peak area to the SIL-IS peak area, the variability from ion suppression is effectively cancelled out.[4]

Validated Starting Protocols & Data

The following tables provide validated starting points for method development. Optimization will be required for your specific application and matrix.

Table 1: Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale
Column High-Purity, End-capped C18 (e.g., Agilent Zorbax, Waters Acquity) 2.1 or 4.6 mm ID, 2.6 or 1.8 µm particle sizeMinimizes silanol interactions. Smaller particles provide higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanols, ensuring good peak shape. Volatile and MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B over 5-10 minutesA generic starting gradient; adjust based on analyte retention.
Flow Rate 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for the respective column diameters.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.[5]
Injection Vol. 5-10 µLKeep volume low to prevent peak distortion.
Detection (UV) 210-220 nmWavelength for detecting the carboxylic acid or piperidine functional groups which lack a strong chromophore.
Protocol 1: Preparation of Calibration Curve and QC Samples
  • Prepare Stock Solution (1 mg/mL): Accurately weigh ~10 mg of (1-Propyl-piperidin-4-yl)-acetic acid reference standard and dissolve in 10 mL of methanol. This is your primary stock.

  • Prepare Intermediate Stock (10 µg/mL): Dilute 100 µL of the primary stock into 9.9 mL of 50:50 methanol:water.

  • Prepare Calibration Standards: Perform serial dilutions from the intermediate stock using your chosen sample matrix (e.g., blank plasma, formulation buffer) to create a calibration curve. A typical range might be 1, 5, 10, 50, 100, 500, 1000 ng/mL.

  • Prepare Quality Control (QC) Samples: Using a separate weighing of the reference standard if possible, prepare QC samples at low, medium, and high concentrations (e.g., 8, 80, and 800 ng/mL) in the same matrix.

  • Process and Analyze: Extract or process the calibration standards and QC samples alongside your unknown samples using the exact same procedure.

  • Evaluate Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) versus the nominal concentration. The curve should be fitted with a linear regression, and the coefficient of determination (r²) should be >0.99.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Falk, K., et al. (2023). Variability analysis of LC-MS experimental factors and their impact on machine learning. BMC Bioinformatics. Retrieved from [Link]

  • Professor Dave Explains. (2020). Determination of acetic acid in vinegar by titration. YouTube. Retrieved from [Link]

  • Falk, K., et al. (2023). Variance Analysis of LC-MS Experimental Factors and Their Impact on Machine Learning. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Chemguy. (2018). Titration Experiment & Calculate the Molarity of Acetic Acid in Vinegar. YouTube. Retrieved from [Link]

  • DrugBank. (n.d.). Piperidin-1-Yl-Acetic Acid. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • The Science Classroom. (2020). Vinegar Titration- Part A & B- General Chemistry Experiment. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propylpiperidine. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Сhemical and biological properties of sodium fullerenolates from an undivided mixture of fullerenes. Retrieved from [Link]

  • Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • bioRxiv. (2023). Variance Analysis of LC-MS Experimental Factors and Their Impact on Machine Learning. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Drug Development & Registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid... Retrieved from [Link]

  • Dai, S., et al. (2018). Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis. Journal of Proteome Research. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid... Retrieved from [Link]

  • Wikipedia. (n.d.). Gelatin. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1-Propyl-piperidin-4-yl)-acetic acid

Welcome to the technical support center for the synthesis of (1-Propyl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Propyl-piperidin-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of piperidine derivatives is a cornerstone in medicinal chemistry, and this document aims to address the common challenges and side reactions encountered during the preparation of this specific scaffold.[1][2]

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid can be approached through several synthetic routes. A common and cost-effective strategy involves a multi-step process, each with its own potential for side reactions. This guide will address the most prevalent issues in a question-and-answer format, providing explanations and mitigation strategies.

A general synthetic approach is outlined below, starting from 4-pyridineacetonitrile.

Synthetic_Pathway A 4-Pyridineacetonitrile B Piperidin-4-yl-acetonitrile A->B Catalytic Hydrogenation C (1-Propyl-piperidin-4-yl)-acetonitrile B->C N-Propylation D (1-Propyl-piperidin-4-yl)-acetic acid C->D Nitrile Hydrolysis

Figure 1: A common synthetic route to (1-Propyl-piperidin-4-yl)-acetic acid.
Issue 1: Incomplete Reduction during Catalytic Hydrogenation

Question: During the catalytic hydrogenation of 4-pyridineacetonitrile to form piperidin-4-yl-acetonitrile, I am observing a mixture of products, including my desired product and a significant amount of a partially hydrogenated species. How can I resolve this?

Answer: The observation of partially hydrogenated species, such as tetrahydropyridine derivatives, is a common issue in pyridine hydrogenation.[2] The aromaticity of the pyridine ring makes it relatively stable and challenging to fully saturate.[3][4]

Causality & Mitigation:

  • Catalyst Poisoning: The nitrogen atom in both the starting material (pyridine) and the product (piperidine) can act as a Lewis base and bind to the metal center of the catalyst, leading to deactivation or "poisoning."[5] This reduces the catalyst's efficacy over the course of the reaction, potentially leading to incomplete conversion.

    • Solution: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C or PtO₂) can help compensate for this deactivation. Using rhodium-based catalysts, such as Rh₂O₃, has also been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions.[5]

  • Insufficient Hydrogen Pressure or Temperature: The saturation of the pyridine ring is often thermodynamically and kinetically demanding.

    • Solution: Increasing the hydrogen pressure (e.g., to 80-100 bar) and reaction temperature (e.g., to 80-100 °C) can provide the necessary driving force for complete reduction.[4] However, always operate within the safety limits of your equipment.

  • Reaction Time: The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR. Extend the reaction time until the starting material and any intermediates are fully consumed.

Hydrogenation_Troubleshooting cluster_0 Problem: Incomplete Hydrogenation cluster_1 Potential Causes cluster_2 Solutions Problem Incomplete Reduction of Pyridine Ring Cause1 Catalyst Poisoning Problem->Cause1 Cause2 Insufficient H₂ Pressure/Temp Problem->Cause2 Cause3 Inadequate Reaction Time Problem->Cause3 Solution1 Increase Catalyst Loading Use Rh-based Catalyst Cause1->Solution1 Solution2 Increase Pressure and/or Temperature Cause2->Solution2 Solution3 Monitor Reaction and Extend Time Cause3->Solution3

Figure 2: Troubleshooting incomplete hydrogenation.
Issue 2: Over-alkylation during N-Propylation

Question: In the N-propylation step of piperidin-4-yl-acetonitrile using 1-bromopropane, I am getting a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I avoid this?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation.[6] The desired tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[6]

Causality & Mitigation:

  • Stoichiometry: Using an excess of the alkylating agent is a primary driver for over-alkylation.[6]

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the 1-propyl halide. Slow addition of the alkylating agent to a solution of the piperidine derivative can also help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[7]

  • Reaction Conditions: The choice of base and solvent can influence the reaction outcome.

    • Solution: Using a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended.[7] Stronger bases like sodium hydride (NaH) can be effective but may require more careful control of stoichiometry and temperature.[7]

  • Alternative Method: Reductive Amination: This method often provides better control and avoids over-alkylation.

    • Solution: React piperidin-4-yl-acetonitrile with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[6] This two-step, one-pot process is generally cleaner and higher yielding for N-alkylation of secondary amines.

ParameterDirect AlkylationReductive Amination
Alkylating Agent 1-Propyl halide (e.g., bromide, iodide)Propionaldehyde
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., STAB)
Risk of Over-alkylation HighLow
Byproducts Quaternary ammonium salt, HX saltWater, spent reducing agent
Issue 3: Incomplete Nitrile Hydrolysis

Question: During the final hydrolysis step of (1-Propyl-piperidin-4-yl)-acetonitrile to the carboxylic acid, my product is contaminated with the corresponding amide. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[8][9] Incomplete conversion is often due to insufficiently forcing reaction conditions or a short reaction time.

Causality & Mitigation:

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis, but they require elevated temperatures and prolonged reaction times to ensure complete conversion of the amide intermediate.[10][11]

    • Acidic Hydrolysis: Heating under reflux with a strong acid like 6M HCl or H₂SO₄ is a common method.[11]

      • Solution: Increase the reaction time and ensure a sufficiently high temperature (reflux). If solubility is an issue, adding a co-solvent like dioxane or using a phase-transfer catalyst with aqueous HCl can be beneficial.[12]

    • Basic Hydrolysis: Refluxing with a strong base such as NaOH or KOH in an aqueous or alcoholic solvent is also effective.[11]

      • Solution: Similar to acidic hydrolysis, ensure adequate heating and reaction time. Be aware that this will initially form the carboxylate salt, which will require an acidic workup to protonate and isolate the carboxylic acid.

Experimental Protocol: Robust Nitrile Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser, add (1-Propyl-piperidin-4-yl)-acetonitrile (1.0 eq.).

  • Add a 6M aqueous solution of hydrochloric acid (10-20 volumes).

  • Heat the mixture to reflux (typically around 100-110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to the isoelectric point of the amino acid (typically pH 3-5) with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I perform the N-propylation on 4-pyridylacetic acid before the hydrogenation?

A1: While possible, this is generally not recommended. Alkylating the pyridine nitrogen would form a pyridinium salt. While this can activate the ring towards reduction, it also introduces a positive charge, which can lead to different reactivity and potential side reactions. The more common and generally higher-yielding approach is to first form the piperidine ring and then perform the N-alkylation.

Q2: What is the best way to purify the final (1-Propyl-piperidin-4-yl)-acetic acid product?

A2: As an amino acid, the product is zwitterionic and may have limited solubility in common organic solvents. Purification can often be achieved by crystallization. After an acidic or basic hydrolysis, adjusting the pH of the aqueous solution to the isoelectric point of the molecule will minimize its solubility and cause it to precipitate. The resulting solid can then be collected by filtration. If further purification is needed, recrystallization from a suitable solvent system (e.g., water/isopropanol) or ion-exchange chromatography can be employed.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Catalytic Hydrogenation: This is typically performed at high pressure and requires a specialized reactor (autoclave). Ensure you are properly trained in its use. Hydrogen is highly flammable.

  • 1-Propyl Halides: These are alkylating agents and should be handled with care in a fume hood.

  • Strong Acids and Bases: Concentrated acids and bases used in the hydrolysis step are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. Available at: [Link]

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - Journal of the American Chemical Society. Available at: [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents.
  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C. Available at: [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES - Georgia Institute of Technology. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
  • Hydrolysis of nitriles to carboxylic acids - Google Patents.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • Nitrile to Acid - Common Conditions. Available at: [Link]

  • Alpha Alkylation, Malonic Ester Synthesis, and Acetoacetic Ester Synthesis - YouTube. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine - Google Patents.
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. Available at: [Link]

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Troubleshooting

minimizing impurities in (1-Propyl-piperidin-4-yl)-acetic acid preparations

Introduction: The Criticality of Purity in Piperidine-based Active Agents (1-Propyl-piperidin-4-yl)-acetic acid is a substituted piperidine derivative, a class of compounds prevalent in numerous pharmaceuticals due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Piperidine-based Active Agents

(1-Propyl-piperidin-4-yl)-acetic acid is a substituted piperidine derivative, a class of compounds prevalent in numerous pharmaceuticals due to their versatile biological activity.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent on its purity. Even trace impurities can alter pharmacological profiles, introduce toxicity, or compromise the stability of the final drug product.

This guide serves as a dedicated resource for researchers, chemists, and process development professionals to proactively minimize and troubleshoot common impurities encountered during the synthesis of (1-Propyl-piperidin-4-yl)-acetic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Core Synthesis Pathway & Potential Impurity Hotspots

The most common and direct route to (1-Propyl-piperidin-4-yl)-acetic acid involves the N-alkylation of a piperidin-4-yl-acetic acid ester precursor, followed by ester hydrolysis. This N-alkylation step is a primary source of potential impurities.

Synthesis_and_Impurities cluster_alkylation N-Alkylation Step cluster_hydrolysis Hydrolysis cluster_side_reaction Side Reaction SM Piperidin-4-yl-acetic acid ester (Starting Material) PropylHalide 1-Bromopropane (Propylating Agent) Intermediate (1-Propyl-piperidin-4-yl)-acetic acid ester SM->Intermediate 1.1 eq. 1-Bromopropane Slow Addition Base Base (e.g., K2CO3) Solvent (e.g., ACN) PropylHalide->Intermediate QuatSalt N,N-Dipropyl Quaternary Ammonium Salt (Impurity A) PropylHalide->QuatSalt Product (1-Propyl-piperidin-4-yl)-acetic acid (Target Product) Intermediate->Product e.g., LiOH, H2O/THF Intermediate->QuatSalt Excess 1-Bromopropane

Caption: Synthetic route and formation of key impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction is incomplete, and I have significant amounts of unreacted piperidin-4-yl-acetic acid ester starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in N-alkylation reactions. The nucleophilicity of the secondary amine in the starting material is reduced by the formation of its hydrobromide salt as the reaction proceeds, which can cause the reaction to stall.[2]

Causality: The reaction between the piperidine derivative and 1-bromopropane generates HBr as a byproduct. This acid protonates the nitrogen of the unreacted starting material, forming a piperidinium salt. This salt is significantly less nucleophilic and may precipitate, effectively removing the starting material from the reaction.

Troubleshooting Protocol: Base-Mediated N-Alkylation

  • Reagent Preparation: Ensure all reagents and solvents are anhydrous. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are suitable polar aprotic solvents. Use finely powdered, anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction Setup: To a stirred solution of piperidin-4-yl-acetic acid ester (1.0 eq.) in dry ACN, add K₂CO₃ (1.5-2.0 eq.). The base will act as a scavenger for the HBr generated.

  • Controlled Addition of Alkylating Agent: Add 1-bromopropane (1.05-1.1 eq.) dropwise over 30-60 minutes at room temperature. A slow addition rate is crucial to prevent localized excess of the alkylating agent, which can lead to other side reactions.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish at room temperature, it can be gently heated to 50-60°C.

  • Work-up: Once the starting material is consumed, filter off the inorganic base. Concentrate the filtrate under reduced pressure. The residue can then be taken forward for hydrolysis or purified by column chromatography.

FAQ 2: I'm observing a mass corresponding to a di-propylated product. What is this, and how can I prevent its formation?

Answer:

This impurity is the N,N-dipropyl quaternary ammonium salt, formed by the over-alkylation of your desired product. The nitrogen on your mono-propylated product is still nucleophilic and can react with a second molecule of 1-bromopropane.

Causality: This side reaction is favored when there is an excess of the alkylating agent relative to the secondary amine at any point during the reaction.[2] Using a large excess of propyl halide or adding it too quickly can significantly increase the formation of this quaternary salt.

Prevention Strategy:

The most effective prevention is strict stoichiometric control and controlled addition, as detailed in the protocol in FAQ 1. Using a slight excess of the piperidine starting material relative to the alkylating agent can also suppress di-alkylation, although this necessitates purification to remove the unreacted starting material.

ParameterStandard ProtocolOptimized for Purity Rationale
Stoichiometry (Piperidine:Propyl Halide) 1 : 1.2-1.51 : 1.05-1.1 Minimizes excess alkylating agent available for the second alkylation.
Addition Method All at onceSlow, dropwise addition via syringe pump Maintains a low concentration of the alkylating agent, favoring reaction with the more nucleophilic secondary amine over the tertiary amine product.[2]
Base Strong bases (e.g., NaH)Mild inorganic base (e.g., K₂CO₃, KHCO₃) Strong bases can deprotonate the α-carbon to the ester, leading to other side products. Mild bases are sufficient to scavenge the generated acid without causing side reactions.[2]
Temperature Elevated (e.g., >80°C)Room Temperature to 60°C Higher temperatures can increase the rate of the second alkylation.

Table 1: Comparison of N-Alkylation Reaction Conditions.

Purification of Quaternary Salt Impurity:

Quaternary ammonium salts are highly polar and water-soluble.

  • Liquid-Liquid Extraction: After the reaction (and before hydrolysis), dissolve the crude mixture in a non-polar organic solvent like ethyl acetate or dichloromethane. Wash the organic layer extensively with water, then with brine. The highly polar quaternary salt will preferentially partition into the aqueous phase.

  • Silica Gel Chromatography: The quaternary salt is typically immobile on a standard silica gel column. The desired mono-alkylated product will elute, leaving the impurity at the baseline.

FAQ 3: What are the best methods for final purification and how do I confirm the purity of my (1-Propyl-piperidin-4-yl)-acetic acid?

Answer:

Final purification of the carboxylic acid product is critical. A combination of crystallization and analytical verification is the gold standard.

Purification Protocol: Crystallization

Crystallization is an excellent method for removing both more- and less-polar impurities from solid compounds.[3]

  • Solvent Selection: The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for zwitterionic compounds like this include ethanol/water, isopropanol/heptane, or methanol/diethyl ether mixtures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.[4]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Confirmation of Purity:

No single technique is sufficient. A combination of methods provides a comprehensive purity profile.

TechniquePurposeTypical Conditions
Reverse-Phase HPLC-UV/MS Quantify purity, detect non-volatile impurities.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic or Acetic Acid (gradient elution)Detector: UV (210-220 nm) and/or Mass Spec (ESI+)
¹H and ¹³C NMR Confirm structure, detect structural isomers and residual solvents.Solvent: D₂O, MeOD, or DMSO-d₆
GC-MS Detect volatile impurities (e.g., residual solvents, unreacted propyl bromide).Often requires derivatization to increase volatility of the acid.

Table 2: Recommended Analytical Methods for Purity Assessment.

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it provides both retention time and mass-to-charge ratio, aiding in the confident identification of trace impurities.[5]

Troubleshooting_Workflow start Impurity Detected in Final Product q_identity Identify Impurity by LC-MS start->q_identity is_sm Starting Material? q_identity->is_sm is_quat Quaternary Salt? q_identity->is_quat is_other Other/Unknown? q_identity->is_other action_sm Action: - Use stoichiometric base (K2CO3) - Increase reaction time/temp - See FAQ 1 Protocol is_sm->action_sm Yes action_quat Action: - Use max 1.1 eq. Propyl Halide - Add alkylating agent slowly - Purify via extraction/chromatography - See FAQ 2 Protocol is_quat->action_quat Yes action_other Action: - Characterize by NMR/MS - Purify via crystallization - Re-evaluate starting material purity - See FAQ 3 Protocol is_other->action_other Yes

Caption: A logical workflow for impurity troubleshooting.

References

  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-195. [Link]

  • Varlamov, A. V., Borisova, T. N., & Voskressensky, L. G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6564. [Link]

  • Defense Technical Information Center. (1986). Piperidine Synthesis. DTIC. [Link]

  • Baxter, A., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Meuly, W. C. (1959). Purification of piperidines.
  • Li, H., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Crossley, S. W. M., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10313–10321. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (1-Propyl-piperidin-4-yl)-acetic Acid Analogs as Modulators of GABAergic Neurotransmission

Introduction: The Therapeutic Promise of Modulating the Brain's Primary Inhibitory System The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Modulating the Brain's Primary Inhibitory System

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation presents a cornerstone of treatment for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances. The therapeutic efficacy of benzodiazepines, barbiturates, and other allosteric modulators underscores the profound impact of targeting this receptor system. The piperidine-4-acetic acid scaffold has emerged as a privileged structure in the design of novel GABAergic modulators, offering a versatile framework for fine-tuning pharmacological activity. This guide provides a comparative analysis of (1-Propyl-piperidin-4-yl)-acetic acid and its analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. While direct extensive research on (1-Propyl-piperidin-4-yl)-acetic acid itself is limited, this guide will draw upon data from closely related analogs to provide a comprehensive and insightful overview for researchers in drug discovery and development.

Synthetic Strategies: Building the Piperidine-4-acetic Acid Core

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid and its analogs typically involves a multi-step sequence, starting from readily available piperidine precursors. The following protocol outlines a general and adaptable synthetic route.

Experimental Protocol: General Synthesis of N-Alkyl-piperidine-4-acetic Acid Analogs

Rationale: This protocol employs a reductive amination to introduce the N-alkyl substituent, followed by the elaboration of the acetic acid side chain from a suitable precursor, offering a convergent and flexible approach to a variety of analogs.

Step 1: N-Alkylation of a Piperidine-4-one Precursor

  • Reaction Setup: To a solution of a suitable piperidine-4-one precursor (e.g., 1-Boc-4-piperidone) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (e.g., propionaldehyde for the synthesis of the propyl analog).

  • Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture at room temperature. The use of STAB is advantageous as it is a mild and selective reagent for reductive aminations.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-alkylated piperidone by column chromatography on silica gel.

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction

  • Ylide/Phosphonate Formation: Prepare the corresponding ylide or phosphonate reagent (e.g., from triethyl phosphonoacetate) by treatment with a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C.

  • Olefin Formation: Add the N-alkylated piperidone from Step 1 to the ylide or phosphonate solution and allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the resulting α,β-unsaturated ester by column chromatography.

Step 3: Reduction of the Double Bond and Ester Hydrolysis

  • Hydrogenation: Subject the α,β-unsaturated ester to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This step reduces the double bond to afford the saturated ester.

  • Ester Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

  • Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final (1-Alkyl-piperidin-4-yl)-acetic acid product with an organic solvent.

  • Final Purification: Purify the final product by recrystallization or column chromatography to yield the desired analog.

Figure 1: General synthetic workflow for (1-Alkyl-piperidin-4-yl)-acetic acid analogs.

Comparative Analysis of Biological Activity: Structure-Activity Relationships

The following table summarizes the GAT inhibitory activity of a series of N-substituted nipecotic acid and related piperidine-3-carboxylic acid derivatives, which share key structural features with the (1-Alkyl-piperidin-4-yl)-acetic acid scaffold. The piperidine ring and the carboxylic acid moiety are crucial for recognition by the GABA transporter, while the N-substituent significantly influences potency and selectivity.

Table 1: Comparative GAT Inhibitory Activity of N-Substituted Piperidine Carboxylic Acid Analogs

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
Nipecotic Acid H13>1000160>1000[1]
Guvacine H (unsaturated ring)22>1000>1000>1000[1]
Tiagabine -(CH=CH-C(3-Me-thienyl)2)0.071303821[1]
Analog 1 -CH2CH2-Ph0.35---[2]
Analog 2 -CH2CH2CH2-Ph0.12---[2]
Analog 3 -CH2CH(Ph)20.04---[2]

Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

Analysis of Structure-Activity Relationships:

  • The Piperidine Carboxylic Acid Core: Both nipecotic acid (piperidine-3-carboxylic acid) and guvacine (a tetrahydropyridine derivative) are weak GAT inhibitors, highlighting the importance of the saturated piperidine ring for optimal interaction.[1] The carboxylic acid is essential for mimicking GABA and interacting with the transporter's binding site.

  • The N-Substituent: The introduction of a lipophilic N-substituent dramatically increases potency. This is exemplified by the significant increase in GAT-1 inhibitory activity from the parent nipecotic acid to analogs 1-3 and the clinically used drug, Tiagabine.[1][2]

  • Nature of the Lipophilic Group: The size and nature of the lipophilic group are critical. Increasing the length of the alkyl chain connecting the phenyl ring (Analog 2 vs. Analog 1) or introducing a second phenyl ring (Analog 3) leads to a progressive increase in potency.[2] This suggests the presence of a large hydrophobic pocket in the GAT-1 binding site that can accommodate these bulky substituents. Tiagabine, with its extended and rigid diarylvinyl moiety, achieves very high potency and selectivity.[1]

Based on these observations, it is reasonable to hypothesize that for (1-Alkyl-piperidin-4-yl)-acetic acid analogs targeting GATs or GABAA receptors, the nature of the N-alkyl group will be a key determinant of activity. A propyl group, as in the parent compound of this guide, provides a degree of lipophilicity that is likely to enhance binding affinity compared to an unsubstituted analog. Further exploration of longer and more complex alkyl or arylalkyl substituents would be a rational approach to optimize the potency of this class of compounds.

Functional Characterization: The Two-Eletrode Voltage Clamp (TEVC) Assay

To definitively characterize the modulatory effects of (1-Propyl-piperidin-4-yl)-acetic acid analogs on GABAA receptors, a robust functional assay is required. The two-electrode voltage clamp (TEVC) technique, using Xenopus laevis oocytes as a heterologous expression system, is a gold-standard method for this purpose. This assay allows for the precise measurement of ion channel currents in response to ligand application, enabling the determination of key pharmacological parameters such as EC50, IC50, and the nature of modulation (e.g., positive or negative allosteric modulation).[3][4]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for GABAA Receptor Modulation

Rationale: This protocol describes the expression of specific GABAA receptor subunit combinations in Xenopus oocytes and their subsequent electrophysiological characterization to determine the functional effects of test compounds.

Step 1: Preparation of Xenopus Laevis Oocytes

  • Oocyte Harvesting: Surgically harvest oocytes from a mature female Xenopus laevis frog.

  • Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

  • Selection: Select healthy, stage V-VI oocytes for injection.

Step 2: Microinjection of cRNA

  • cRNA Preparation: In vitro transcribe capped cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) from linearized plasmid DNA.

  • Injection: Inject a defined amount of the cRNA mixture into the cytoplasm of the selected oocytes.

  • Incubation: Incubate the injected oocytes for 2-7 days at 16-18 °C to allow for receptor expression.

Step 3: Electrophysiological Recording

  • Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current (IGABA).

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Acquisition: Record the changes in IGABA in the presence of the test compound.

Step 4: Data Analysis

  • Quantification: Measure the peak amplitude of IGABA in the absence and presence of the test compound.

  • Concentration-Response Curves: Plot the percentage modulation of IGABA as a function of the test compound concentration.

  • Parameter Determination: Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the EC50 (for positive modulators) or IC50 (for negative modulators) and the maximum efficacy.

Figure 2: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Conclusion and Future Directions

The (1-Propyl-piperidin-4-yl)-acetic acid scaffold represents a promising starting point for the development of novel modulators of GABAergic neurotransmission. While direct experimental data on this specific compound and its close analogs as GABAA receptor modulators is currently limited, the analysis of structurally related compounds provides a strong rationale for their potential activity. The key to unlocking the therapeutic potential of this class of molecules lies in a systematic exploration of the structure-activity relationships, particularly concerning the N-substituent on the piperidine ring. The synthetic strategies and functional characterization methods outlined in this guide provide a robust framework for such investigations. Future research should focus on the synthesis of a diverse library of (1-Alkyl-piperidin-4-yl)-acetic acid analogs and their comprehensive pharmacological evaluation using assays such as the two-electrode voltage clamp technique. Such studies will be instrumental in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders.

References

  • Cao, Y., et al. (2021). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR Protocols, 2(4), 100949. [Link]

  • Guan, B., et al. (2015). Two-Electrode Voltage Clamp. In: Ion Channels. Methods in Molecular Biology, vol 1272. Humana Press, New York, NY. [Link]

  • Iqbal, F., et al. (2011). Synthesis and Evaluation of Highly Potent GABAA Receptor Antagonists Based on Gabazine (SR-95531). Bioorganic & Medicinal Chemistry Letters, 21(14), 4252-4254. [Link]

  • Kragler, A., et al. (2018). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. [Link]

  • Khairullina, A. R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6536. [Link]

  • Khom, S., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 85(12), 1827-1836. [Link]

  • Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?[Link]

  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Paredes, A., et al. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 26(16), 4945. [Link]

  • Perumal, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Rivas, F., et al. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Rodriguez-Lozano, M. A., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 22-35. [Link]

  • Sanna, E., et al. (1995). Pharmacological and physiological characterization of murine homomeric beta3 GABA(A) receptors. British Journal of Pharmacology, 115(6), 937-945. [Link]

  • Schwarz, W., & Bierwirtz, A. (2014). Two-electrode voltage-clamp (TEVC). [Link]

  • Seth, K., et al. (2019). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Bioorganic Chemistry, 84, 194-206. [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1255-1271. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Wulff, H., & Köhler, R. (2013). Electrophysiology of ionotropic GABA receptors. Journal of general physiology, 142(6), 591-606. [Link]

  • Zhao, X. Y., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 40(9), 855-866. [Link]

  • Zhu, S., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1598-1612. [Link]

  • Zlotos, D. P., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), 1800115. [Link]

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Comparative

Confirming Target Engagement of (1-Propyl-piperidin-4-yl)-acetic acid: A Comparative Guide to Modern Methodologies

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is conf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that a compound engages its intended biological target within the complex milieu of a living cell. This guide provides an in-depth, technical comparison of modern experimental approaches to confirm the target engagement of novel compounds, using (1-Propyl-piperidin-4-yl)-acetic acid as a case study.

(1-Propyl-piperidin-4-yl)-acetic acid, with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol , is a piperidine derivative.[1] The piperidine scaffold is a common motif in many biologically active molecules, suggesting that this compound may possess interesting pharmacological properties.[1] However, with limited published literature directly focused on this molecule, the primary challenge is to first identify its biological target(s) and then to rigorously validate this interaction.[1]

This guide will not follow a rigid template but will instead present a logical, multi-pronged strategy for target deconvolution and engagement, reflecting the iterative and self-validating nature of robust scientific inquiry. We will explore a suite of biophysical and cell-based assays, detailing their underlying principles, providing step-by-step protocols, and comparing their relative strengths and weaknesses.

The Strategic Imperative of Target Engagement

Before delving into specific techniques, it is crucial to understand the importance of confirming target engagement. A lack of efficacy and unmanageable toxicity are primary reasons for the failure of drug candidates in clinical trials. Establishing a clear link between a compound, its target, and the resulting biological effect early in the discovery process is paramount.[2] This "target engagement" provides the mechanistic confidence needed to invest further in a compound's development.[3][2]

Our exploration of target engagement methodologies will be structured around two key questions:

  • Does the compound physically bind to the putative target? (Biophysical Assays)

  • Does this binding event lead to a measurable functional consequence in a cellular context? (Cell-Based Assays)

Biophysical Assays: Quantifying the Molecular Handshake

Biophysical assays provide direct, quantitative evidence of a compound's interaction with its target protein. These methods are typically performed in vitro using purified components and are invaluable for determining binding affinity, kinetics, and thermodynamics.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for in-cell Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing drug-target engagement directly within intact cells or even tissues.[4][5] The principle is based on the ligand-induced thermal stabilization of a protein.[4][5] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[5]

Causality behind the choice: CETSA is an excellent first-line assay as it is label-free and can be performed in a physiologically relevant environment, bridging the gap between in vitro binding and cellular activity.[4]

Experimental Workflow:

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of concentrations of (1-Propyl-piperidin-4-yl)-acetic acid or a vehicle control for a predetermined time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.[6]

  • Lysis: Lyse the cells to release their contents.[7]

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.[7]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting, ELISA, or mass spectrometry.[4]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Data Presentation:

Assay ParameterVehicle Control(1-Propyl-piperidin-4-yl)-acetic acid (10 µM)Interpretation
Melting Temperature (Tm)52°C58°C6°C thermal shift indicates stabilization and direct binding.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8][9] It provides quantitative information on the association and dissociation rate constants of a binding event, from which the binding affinity can be calculated.[9]

Experimental Workflow:

Caption: The basic workflow of a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol for SPR:

  • Chip Preparation: The purified target protein is immobilized onto a sensor chip surface.[8]

  • Analyte Injection: A solution containing (1-Propyl-piperidin-4-yl)-acetic acid (the analyte) is flowed over the chip surface.

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the chip surface, which is detected in real-time and plotted as a sensorgram.[8]

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the chip for the next cycle.[8]

  • Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
(1-Propyl-piperidin-4-yl)-acetic acid1.2 x 10⁵2.5 x 10⁻⁴2.1
Alternative Compound X5.8 x 10⁴1.1 x 10⁻³19.0
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Interaction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that measures the heat changes that occur upon the binding of two molecules.[10][11] It is the only method that directly measures the thermodynamic parameters of a binding interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

Causality behind the choice: ITC provides a complete thermodynamic profile of the binding event, which can offer insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). This information is invaluable for lead optimization.

Experimental Workflow:

Caption: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol for ITC:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and (1-Propyl-piperidin-4-yl)-acetic acid is loaded into the injection syringe.[12]

  • Titration: A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The instrument measures the heat released or absorbed upon each injection.[11]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. The resulting isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Data Presentation:

Parameter(1-Propyl-piperidin-4-yl)-acetic acidInterpretation
Affinity (KD)2.5 µMModerate affinity binding.
Stoichiometry (n)1.05A 1:1 binding ratio.
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically driven.
Entropy (ΔS)-5.2 cal/mol·KThe binding results in a decrease in entropy.

Cell-Based Assays: Assessing Functional Consequences

While biophysical assays confirm direct binding, cell-based assays are essential to demonstrate that this binding event translates into a functional outcome within a living system.[3]

Reporter Gene Assays: Monitoring Pathway Activation

Reporter gene assays are a versatile tool for studying the modulation of gene expression in response to a compound.[13][14] In these assays, the regulatory sequence of a gene of interest is linked to a "reporter" gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP).[15][16]

Causality behind the choice: If the putative target of (1-Propyl-piperidin-4-yl)-acetic acid is a receptor or a component of a signaling pathway that ultimately leads to changes in gene transcription, a reporter gene assay can provide a quantitative measure of the compound's functional activity.

Experimental Workflow:

Caption: General workflow for a reporter gene assay.

Step-by-Step Protocol for a Luciferase-Based Reporter Assay:

  • Construct Preparation: A DNA construct is made containing a response element for a transcription factor of interest upstream of the luciferase gene.

  • Transfection: Cells are transfected with the reporter construct.

  • Treatment: The transfected cells are treated with various concentrations of (1-Propyl-piperidin-4-yl)-acetic acid.

  • Lysis and Measurement: After an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase protein, is measured using a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration to generate a dose-response curve, from which parameters like EC₅₀ or IC₅₀ can be determined.

Data Presentation:

CompoundEC₅₀ (nM)Maximum Response (% of control)
(1-Propyl-piperidin-4-yl)-acetic acid15095%
Known Agonist85100%
Comparison of Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilizationLabel-free, in-cell format, reflects physiological conditionsIndirect measure of binding, throughput can be limited
SPR Change in refractive index upon bindingLabel-free, real-time kinetics, high sensitivityRequires purified protein, immobilization can affect protein function
ITC Measures heat change upon bindingLabel-free, solution-based, provides full thermodynamic profileRequires larger amounts of purified protein, lower throughput
Reporter Gene Assay Measures changes in gene expressionFunctional readout in a cellular context, high-throughput compatibleIndirect measure of target engagement, potential for off-target effects

Conclusion: An Integrated Approach to Target Validation

Confirming the target engagement of a novel compound like (1-Propyl-piperidin-4-yl)-acetic acid requires a multi-faceted and rigorous approach. No single technique can provide all the necessary information. The most robust strategy involves the synergistic use of both biophysical and cell-based assays.

An ideal workflow would begin with an unbiased method like proteome-wide CETSA to identify potential targets. Hits would then be validated using orthogonal biophysical methods such as SPR or ITC to confirm direct binding and quantify the interaction. Finally, cell-based functional assays, such as reporter gene assays or downstream signaling pathway analysis, would be employed to demonstrate that the binding event leads to the desired biological outcome.

By systematically applying these state-of-the-art methodologies, researchers can build a compelling and data-rich case for the mechanism of action of their compounds, significantly increasing the probability of success in the long and challenging road of drug development.

References

  • Al-Ghanim, A. A. (2021). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Huber, K. V. M., & Knapp, S. (2020). Strategies for target and pathway engagement in cellular assays. SGC. [Link]

  • Kumar, R., & Singh, P. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(10), 4217-4230. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. [Link]

  • Steczkiewicz, K., et al. (2012). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (Vol. 838, pp. 229-242). Humana Press. [Link]

  • LubioScience. (2024). Reporter Gene Assays in Drug Discovery. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press. [Link]

  • Protocols.io. (2025). Isothermal Titration Calorimetry (ITC). [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(7), 481-487. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. [Link]

  • Molecular Devices. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]

  • Molecular Devices. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-yl acetate. PubChem. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. [Link]

  • Frontiers. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]

  • MDPI. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. [Link]

  • Zhang, T., et al. (2020). A reporter gene assay for determining the biological activity of therapeutic antibodies targeting TIGIT. Scientific Reports, 10(1), 1-10. [Link]

  • CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • MDPI. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. [Link]

  • Chemistry For Everyone. (2025). How Are Binding Isotherms Determined Using SPR?. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility of (1-Propyl-piperidin-4-yl)-acetic acid Experimental Results

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of (1-Propyl-piperidin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of (1-Propyl-piperidin-4-yl)-acetic acid, a piperidine derivative with potential applications in medicinal chemistry, and explores the critical factors that influence the consistency of its experimental outcomes.[1] While extensive research on this specific molecule is still emerging, we can draw valuable insights from the broader class of piperidine derivatives to establish robust experimental frameworks.[1][2]

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties.[3][4] (1-Propyl-piperidin-4-yl)-acetic acid, with its characteristic piperidine ring substituted with a propyl group and an acetic acid moiety, holds potential as a lead compound in drug discovery, particularly in the development of new medications for neurological disorders or pain management.[1] However, its journey from a promising molecule to a reliable research tool hinges on the ability of scientists to consistently reproduce its biological and chemical effects.

This guide will dissect the key variables that can impact the reproducibility of experiments involving (1-Propyl-piperidin-4-yl)-acetic acid, offer a comparative look at related compounds, and provide detailed, self-validating protocols to fortify your research against inconsistency.

Factors Influencing Experimental Reproducibility

The consistency of experimental results with (1-Propyl-piperidin-4-yl)-acetic acid can be influenced by several factors, from the initial synthesis to the final biological assay. Understanding and controlling these variables is paramount.

Synthesis Route and Purity

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid can be approached through various methods, each with the potential to introduce different impurities and byproducts that can affect experimental outcomes.[1] Common synthetic routes include:

  • Alkylation of Piperidine: This involves introducing a propyl group onto the piperidine ring using alkyl halides.[1]

  • Carboxylation: The acetic acid moiety can be added via carboxylation reactions.[1]

  • Multi-step Synthesis: More complex routes may be employed, involving protection and deprotection steps.[1]

The choice of synthesis method can significantly impact the purity of the final compound. Impurities, even in trace amounts, can have off-target effects in biological assays, leading to erroneous or irreproducible results. Therefore, rigorous purification and characterization of the synthesized compound are critical first steps.

Chemical Stability and Handling

(1-Propyl-piperidin-4-yl)-acetic acid's stability is influenced by environmental factors such as temperature, pH, and exposure to oxygen.[1] While generally stable under neutral to slightly acidic conditions, prolonged exposure to high temperatures or strong oxidizing agents can lead to degradation.[1] It is crucial to store the compound under appropriate conditions and to be mindful of its stability in different experimental buffers and media.

Conformational Flexibility

The molecule possesses four rotatable bonds, granting it significant conformational flexibility.[1] This flexibility allows it to adopt multiple shapes, which can be crucial for its interaction with biological targets.[1] However, this also means that the active conformation may be present in a dynamic equilibrium, and experimental conditions (e.g., solvent, temperature) could potentially shift this equilibrium, thereby affecting biological activity and reproducibility.

Comparative Analysis with Structurally Related Piperidine Derivatives

While specific comparative efficacy data for (1-Propyl-piperidin-4-yl)-acetic acid is not yet widely available in published literature, we can infer its potential biological activities and compare it to other well-characterized piperidine derivatives.[2] Piperidine-based compounds have shown a wide range of pharmacological activities, including acetylcholinesterase (AChE) inhibition and antimicrobial effects.[2]

Below is a table summarizing the reported biological activities of some piperidine derivatives, which can serve as a benchmark for future studies on (1-Propyl-piperidin-4-yl)-acetic acid.

Compound/Derivative ClassBiological Target/ActivityReported Potency (IC50/MIC)Reference
1-Benzyl-4-[2-[N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.00056 µM[2]
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.0012 µM[2]
Arecoline-4-thiazolidinone derivativeAcetylcholinesterase (AChE)6.62 µM[2]
Piperidine derivativesAntibacterial (e.g., S. aureus, E. coli)Varies (MIC values)[5]
Phenylpiperidine derivativesAnalgesic (Opioid receptor agonism)Varies[5]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

This data highlights the diverse biological potential within the piperidine class. Establishing a reproducible biological profile for (1-Propyl-piperidin-4-yl)-acetic acid will require rigorous and standardized assays, similar to those used for the compounds listed above.

Experimental Protocols for Ensuring Reproducibility

To mitigate variability and ensure the reproducibility of your findings, it is essential to follow detailed and validated experimental protocols.

Protocol 1: Synthesis and Purification of (1-Propyl-piperidin-4-yl)-acetic acid

This protocol outlines a general, multi-step synthesis approach that allows for purification at intermediate stages, enhancing the purity of the final product.

cluster_synthesis Synthesis Workflow Start Start with Piperidine-4-acetic acid ester Step1 N-Alkylation with 1-iodopropane Start->Step1 Step2 Purification 1 (Column Chromatography) Step1->Step2 Step3 Ester Hydrolysis (e.g., with NaOH) Step2->Step3 Step4 Acidification (e.g., with HCl) Step3->Step4 Step5 Purification 2 (Recrystallization) Step4->Step5 Final (1-Propyl-piperidin-4-yl)-acetic acid Step5->Final

Caption: A generalized workflow for the synthesis and purification of (1-Propyl-piperidin-4-yl)-acetic acid.

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve piperidine-4-acetic acid ethyl ester (1 equivalent) in a suitable solvent such as acetonitrile.

    • Add a base, for example, potassium carbonate (1.5 equivalents).

    • Add 1-iodopropane (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification 1:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the N-propylated ester.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Acidification and Product Isolation:

    • Cool the reaction mixture to room temperature and concentrate to remove ethanol.

    • Dilute the residue with water and acidify to pH 3-4 with hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification 2:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (1-Propyl-piperidin-4-yl)-acetic acid.

  • Characterization:

    • Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: Standardized Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a standardized method for assessing the antimicrobial activity of (1-Propyl-piperidin-4-yl)-acetic acid, ensuring that results can be reliably compared across different laboratories.

cluster_assay Antimicrobial Assay Workflow Prep Prepare serial dilutions of (1-Propyl-piperidin-4-yl)-acetic acid Add Add compound dilutions to wells Prep->Add Inoc Inoculate 96-well plates with standardized bacterial culture Inoc->Add Inc Incubate plates at 37°C for 18-24 hours Add->Inc Read Read absorbance to determine bacterial growth Inc->Read Det Determine Minimum Inhibitory Concentration (MIC) Read->Det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Use sterile 96-well microtiter plates.

    • Prepare appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Standardize the bacterial inoculum to 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare a stock solution of (1-Propyl-piperidin-4-yl)-acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • If the compound is dissolved in a solvent, include a solvent control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The reproducibility of experimental results for (1-Propyl-piperidin-4-yl)-acetic acid, as with any research compound, is not a given but an outcome of meticulous experimental design and execution. By understanding the potential sources of variability, such as synthesis impurities and compound stability, and by employing standardized, well-documented protocols, researchers can build a solid foundation of reliable data. While direct experimental data for this specific molecule is still forthcoming, the principles and protocols outlined in this guide, drawn from the broader family of piperidine derivatives, provide a robust framework for generating high-quality, reproducible results. This commitment to scientific rigor is what will ultimately unlock the full therapeutic potential of (1-Propyl-piperidin-4-yl)-acetic acid and other promising molecules in the drug discovery pipeline.

References

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  • DrugBank Online. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ACS Publications. 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]

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Safety & Regulatory Compliance

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